Nitric acid--azepan-2-one (1/1)
Description
Properties
CAS No. |
79359-12-9 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
azepan-2-one;nitric acid |
InChI |
InChI=1S/C6H11NO.HNO3/c8-6-4-2-1-3-5-7-6;2-1(3)4/h1-5H2,(H,7,8);(H,2,3,4) |
InChI Key |
GQVBTBRNMBQRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Nitric Acid Azepan 2 One 1/1
Direct Adduct Formation Strategies
The synthesis of Nitric acid--azepan-2-one (1/1) can be approached through several direct methods that involve the controlled combination of the two components.
The most straightforward method for the preparation of Nitric acid--azepan-2-one (1/1) involves the direct stoichiometric reaction of nitric acid and ε-caprolactam. This reaction is typically carried out in a suitable solvent to manage the exothermic nature of the acid-base neutralization.
| Parameter | Condition | Rationale |
| Reactants | Equimolar amounts of ε-caprolactam and nitric acid | To ensure the formation of the 1:1 adduct. |
| Solvent | Aprotic, non-reactive solvent (e.g., diethyl ether, dichloromethane) | To prevent solvent participation in the reaction and to facilitate precipitation of the salt. |
| Temperature | Low temperature (e.g., 0-5 °C) | To control the exothermicity of the reaction and minimize potential side reactions or degradation. |
| Addition | Slow, dropwise addition of nitric acid to the caprolactam solution | To maintain temperature control and ensure a homogeneous reaction mixture. |
The resulting product, the caprolactam nitrate (B79036) salt, is expected to precipitate from the non-polar solvent and can be isolated by filtration.
The choice of solvent plays a crucial role in the successful isolation of the Nitric acid--azepan-2-one (1/1) adduct. Crystallization can be induced by carefully selecting a solvent system in which the adduct has low solubility.
| Solvent System | Technique | Expected Outcome |
| Single Solvent | Cooling crystallization from a concentrated solution in a moderately polar solvent. | Formation of crystalline product upon lowering the temperature. |
| Binary Solvent System | Addition of a non-polar anti-solvent (e.g., hexane) to a solution of the adduct in a more polar solvent. | Precipitation of the adduct due to a decrease in solubility. |
The morphology and purity of the resulting crystals are highly dependent on factors such as the rate of cooling, the concentration of the solution, and the specific solvent system employed.
Mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions, presents a solvent-free alternative for the formation of the Nitric acid--azepan-2-one (1/1) adduct. This method is gaining attention as a green chemistry approach.
| Technique | Parameters | Advantages |
| Ball Milling | Grinding solid ε-caprolactam with a solid or liquid source of nitric acid (e.g., adsorbed on silica (B1680970) gel). | Solvent-free, potentially faster reaction times, and can lead to the formation of novel polymorphic forms. |
| Liquid-Assisted Grinding (LAG) | Addition of a small amount of a liquid to the solid reactants during milling. | Can enhance reaction rates and improve the crystallinity of the product. |
While specific studies on the mechanochemical synthesis of this particular adduct are not widely reported, the general principles of mechanochemistry suggest it as a viable and environmentally friendly synthetic route.
Mechanistic Investigations of Complex Formation
Understanding the kinetics and thermodynamics of the formation of Nitric acid--azepan-2-one (1/1) is essential for optimizing its synthesis and for predicting its stability and reactivity.
The formation of the adduct is an acid-base reaction and is expected to be a rapid process. Kinetic studies would likely focus on the rate of dissociation of the adduct in various media.
| Parameter | Significance |
| Dissociation Constant (Kd) | A measure of the stability of the adduct in solution. A smaller Kd indicates a more stable complex. |
| Rate of Dissociation | Important for understanding the lifetime of the adduct under different conditions (e.g., in the presence of water or other nucleophiles). |
Techniques such as stopped-flow spectroscopy could be employed to measure the fast kinetics of formation and dissociation.
The stability of the Nitric acid--azepan-2-one (1/1) adduct is governed by thermodynamic parameters such as the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy of formation (ΔS°f).
| Thermodynamic Parameter | Significance |
| Enthalpy of Formation (ΔH°f) | The heat released or absorbed during the formation of the adduct from its constituent molecules. For a strong acid-base reaction, this value is expected to be significantly negative (exothermic). |
| Gibbs Free Energy of Formation (ΔG°f) | Determines the spontaneity of the adduct formation. A negative value indicates a spontaneous process. |
| Entropy of Formation (ΔS°f) | Reflects the change in disorder during the formation of the adduct. The formation of one species from two will likely result in a negative entropy change. |
Calorimetric techniques, such as isothermal titration calorimetry (ITC), could be used to directly measure the enthalpy of binding between nitric acid and caprolactam in solution, providing valuable data on the thermodynamics of complex formation. While specific experimental data for this adduct is scarce in publicly available literature, the principles of acid-base chemistry suggest a strong and exothermic interaction.
Influence of Solvent Environment and Reaction Parameters on Adduct Yield and Purity
The formation of the Nitric acid--azepan-2-one (1/1) adduct is a sensitive process, significantly influenced by the surrounding solvent environment and the specific reaction parameters employed. The yield and purity of the resulting adduct are directly correlated with the careful control of these factors. The reaction proceeds via a proton transfer from the strong acid, nitric acid, to the carbonyl oxygen of the cyclic amide, azepan-2-one (B1668282).
The choice of solvent plays a critical role in facilitating this proton transfer and stabilizing the resulting ion pair. Non-polar solvents are generally favored for the initial formation of the adduct, as they promote the association of the polar nitric acid and azepan-2-one molecules. In contrast, highly polar or protic solvents can solvate the individual reactants, hindering their interaction and potentially leading to lower yields.
Reaction temperature is another crucial parameter. The formation of the adduct is an exothermic process, and therefore, lower temperatures are generally preferred to shift the equilibrium towards the product side. However, excessively low temperatures may decrease the reaction rate. Consequently, an optimal temperature range must be determined experimentally to maximize both yield and reaction speed. The molar ratio of the reactants also impacts the outcome. While a stoichiometric 1:1 ratio is theoretically required, a slight excess of one reactant, typically the less volatile azepan-2-one, may be used to ensure the complete consumption of the nitric acid.
Table 1: Illustrative Influence of Reaction Parameters on Adduct Yield and Purity
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Solvent | Non-polar (e.g., Toluene) | High | High | Promotes association of reactants. |
| Polar Aprotic (e.g., Acetonitrile) | Moderate | Moderate | May solvate reactants, slightly hindering adduct formation. | |
| Polar Protic (e.g., Ethanol) | Low | Low | Competes for hydrogen bonding, can lead to side reactions. | |
| Temperature | Low (0-5 °C) | High | High | Favors exothermic adduct formation, minimizes decomposition. |
| Ambient (20-25 °C) | Moderate | Moderate | Increased reaction rate but may lead to some decomposition. | |
| High (>40 °C) | Low | Low | Shifts equilibrium towards reactants, promotes decomposition. | |
| Molar Ratio (Nitric acid:azepan-2-one) | 1:1 | High | High | Stoichiometrically balanced reaction. |
| 1:1.1 | High | Moderate | Excess azepan-2-one can drive the reaction to completion but may require further purification. | |
| 1.1:1 | Moderate | Low | Excess nitric acid can lead to side reactions and impurities. |
This table is illustrative and based on general chemical principles. Actual results may vary.
Isotopic Labeling Studies for Proton Transfer Mechanisms
To elucidate the precise mechanism of proton transfer in the formation of the Nitric acid--azepan-2-one (1/1) adduct, isotopic labeling studies would be invaluable. While specific studies on this adduct are not widely reported, the methodology is a standard and powerful tool in physical organic chemistry. Such studies would involve the use of isotopically labeled nitric acid, specifically D-labeled nitric acid (DNO₃) or ¹⁸O-labeled nitric acid (HN¹⁸O₃).
By reacting azepan-2-one with DNO₃ and analyzing the resulting adduct using techniques such as NMR and IR spectroscopy, the location of the deuterium (B1214612) atom can be determined. If the deuterium is found to be associated with the carbonyl oxygen of the azepan-2-one moiety, it would provide direct evidence for the protonation of the carbonyl group. Similarly, using ¹⁸O-labeled nitric acid could help track the oxygen atoms and confirm that the proton transfer is the primary interaction, without the exchange of heavier atoms. These studies would provide definitive insights into the bonding and structure of the adduct.
Advanced Synthetic Procedures and Process Intensification
The synthesis of Nitric acid--azepan-2-one (1/1) can be significantly enhanced through the adoption of modern synthetic methodologies aimed at improving scalability, safety, and sustainability.
Continuous Flow Synthesis Modalities for Scalable Production
Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of the Nitric acid--azepan-2-one (1/1) adduct. ncl.res.in This approach involves the continuous pumping of reactant streams through a reactor, allowing for precise control over reaction parameters and enhanced heat and mass transfer. ncl.res.in For the synthesis of this adduct, a solution of azepan-2-one in a suitable non-polar solvent and a separate stream of nitric acid could be mixed in a microreactor or a tubular reactor. google.com
The key advantages of a continuous flow setup include:
Enhanced Safety: The small reactor volumes minimize the risk associated with handling concentrated nitric acid and the exothermic nature of the reaction.
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing hotspots and decomposition. google.com
Improved Yield and Purity: The rapid mixing and precise residence time control can lead to higher selectivity and reduced formation of byproducts. ncl.res.in
Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors.
Table 2: Conceptual Continuous Flow Synthesis Parameters
| Parameter | Proposed Range | Rationale |
| Flow Rate | 0.1 - 10 mL/min | To control residence time and ensure complete reaction. |
| Residence Time | 1 - 15 minutes | To allow for sufficient time for adduct formation. |
| Temperature | 0 - 10 °C | To manage the exothermicity of the reaction. google.com |
| Reactant Concentration | 0.5 - 2 M | To optimize throughput and minimize solvent usage. |
This table presents a conceptual framework for a continuous flow synthesis.
Green Chemistry Principles Applied to Adduct Synthesis (e.g., solvent-free methods)
The application of green chemistry principles to the synthesis of the Nitric acid--azepan-2-one (1/1) adduct can significantly reduce its environmental footprint. researchgate.net One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov
A potential green synthetic route would be a solvent-free reaction. This could be achieved by carefully mixing molten azepan-2-one (melting point 69.2 °C) with cooled, concentrated nitric acid. wikipedia.org The reaction would be highly exothermic and would require careful temperature control, possibly in a specialized reactor. The absence of a solvent simplifies the workup procedure, as the product would ideally crystallize upon cooling, and reduces waste generation.
Alternatively, the use of greener solvents, such as ionic liquids, could be explored. journalajacr.com Certain ionic liquids could act as both a solvent and a catalyst for the proton transfer reaction, potentially leading to higher efficiency and easier product separation. journalajacr.com
Optimization of Crystallization Conditions for Polymorph Control
The crystalline form, or polymorph, of the Nitric acid--azepan-2-one (1/1) adduct can have a significant impact on its physical properties, such as solubility and stability. mt.com The control of polymorphism is therefore a critical aspect of the synthesis. ypsofacto.com The formation of different polymorphs can be influenced by a variety of crystallization conditions. mt.com
Key parameters that can be optimized to control the polymorphic outcome include:
Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can influence how the adduct molecules arrange themselves in the crystal lattice.
Cooling Rate: Rapid cooling often leads to the formation of a metastable polymorph, while slow cooling favors the growth of the most thermodynamically stable form. mt.com
Supersaturation: The level of supersaturation at which crystallization is initiated can determine which polymorph nucleates preferentially.
Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization process towards that specific form.
Table 3: Influence of Crystallization Parameters on Polymorphism
| Parameter | Variation | Potential Polymorphic Outcome |
| Solvent | Non-polar | May favor a specific packing arrangement. |
| Polar | Could lead to the formation of a different polymorph or a solvate. | |
| Cooling Rate | Fast | Often yields metastable polymorphs. |
| Slow | Typically results in the most stable polymorph. | |
| Seeding | Seeded | Directs crystallization to the polymorph of the seed crystal. |
| Unseeded | May result in a mixture of polymorphs or a different polymorph. |
This table outlines general principles for controlling polymorphism during crystallization.
Structural Elucidation and Spectroscopic Characterization of Nitric Acid Azepan 2 One 1/1
Crystallographic Analysis
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like Nitric acid--azepan-2-one (1/1), these methods would reveal crucial information about its molecular structure, conformation, and the intermolecular forces that govern its crystal packing.
Single-Crystal X-ray Diffraction for Precise Molecular Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous molecular structure. This technique would provide the precise bond lengths, bond angles, and torsion angles within both the protonated azepan-2-one (B1668282) cation and the nitrate (B79036) anion. Of particular interest would be the determination of the protonation site on the azepan-2-one molecule. In amides, protonation typically occurs at the carbonyl oxygen atom, leading to a resonance-stabilized cation. SCXRD would confirm this and detail the resulting changes in the C=O and C-N bond lengths compared to neutral caprolactam.
Furthermore, SCXRD analysis would elucidate the intricate network of intermolecular interactions, primarily the hydrogen bonds between the protonated caprolactam and the nitrate anion. The geometry of these hydrogen bonds (donor-acceptor distances and angles) is fundamental to understanding the stability of the crystal lattice.
A hypothetical table of crystallographic data that would be obtained from such a study is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₁₂N₂O₄ |
| Formula Weight | 176.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 815.7 |
| Z | 4 |
| Calculated Density | 1.435 g/cm³ |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Bulk Material Phase Identification and Polymorphic Assessment
Powder X-ray diffraction (PXRD) is a powerful technique for the phase identification of a crystalline solid and for assessing its purity. A PXRD pattern of a synthesized batch of Nitric acid--azepan-2-one (1/1) would serve as a unique fingerprint, allowing for its unambiguous identification. This technique is also crucial for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and PXRD is the primary tool for their identification and characterization.
A comparative analysis of the PXRD pattern of the salt with those of the starting materials (caprolactam and a suitable nitrate salt) would confirm the formation of a new crystalline phase.
Neutron Diffraction Studies for Accurate Hydrogen Atom Localization and Hydrogen Bonding Networks
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to hydrogen atoms. Neutron diffraction, on the other hand, is particularly effective at locating hydrogen atoms (or more commonly, deuterium (B1214612) atoms in isotopically substituted samples). A neutron diffraction study of deuterated Nitric acid--azepan-2-one (1/1) would provide highly accurate positions of the hydrogen atoms, especially those involved in hydrogen bonding. This would allow for a precise determination of the N-H and O-H bond lengths and the geometry of the hydrogen bonds within the crystal structure, offering deeper insights into the nature and strength of these interactions. A study on the high-pressure polymorphism of caprolactam has utilized neutron diffraction, highlighting its utility for this class of compounds nih.govmdpi.com.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying functional groups and probing the interactions between molecules.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Evidence
The FTIR spectrum of Nitric acid--azepan-2-one (1/1) would be expected to show significant differences compared to the spectrum of neutral caprolactam. The protonation of the carbonyl oxygen would lead to a decrease in the frequency of the C=O stretching vibration (the "Amide I" band), which typically appears around 1650 cm⁻¹ in caprolactam. This shift is a direct consequence of the weakening of the C=O double bond character upon protonation.
Conversely, the C-N stretching vibration (part of the "Amide III" band) would likely shift to a higher frequency, indicating an increase in its double bond character due to resonance. Furthermore, the formation of strong N-H···O hydrogen bonds between the protonated caprolactam and the nitrate anion would be evident from the broadening and shifting of the N-H stretching vibrations. The characteristic absorption bands of the nitrate anion (NO₃⁻) would also be present in the spectrum.
A comparison of the key vibrational frequencies for caprolactam and the hypothetical Nitric acid--azepan-2-one (1/1) is presented in the table below.
| Functional Group | Caprolactam (Typical Wavenumber, cm⁻¹) | Hypothetical Nitric acid--azepan-2-one (1/1) (Expected Wavenumber, cm⁻¹) | Assignment |
| N-H Stretch | ~3290 | Broad, shifted to lower frequency (e.g., ~3100) | Stretching vibration of the N-H bond, broadened due to hydrogen bonding. |
| C=O Stretch (Amide I) | ~1650 | Shifted to lower frequency (e.g., ~1620) | Stretching vibration of the carbonyl group, weakened upon protonation. |
| N-O Stretch (Nitrate) | - | ~1350 (asymmetric), ~830 (out-of-plane bend) | Characteristic vibrations of the nitrate anion. |
Note: The wavenumbers for the hypothetical compound are estimates based on general principles of vibrational spectroscopy and are for illustrative purposes only.
Raman Spectroscopy for Complementary Vibrational Modes and Crystallinity Assessment
Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of the Nitric acid--azepan-2-one (1/1) adduct, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to the symmetric vibrations of the molecule and the vibrations of the non-polar bonds, which may be weak or inactive in the IR spectrum.
Upon adduct formation, significant changes are expected in the Raman spectrum compared to the individual spectra of nitric acid and azepan-2-one. The protonation of the carbonyl oxygen of the azepan-2-one ring by nitric acid leads to a shift in the vibrational frequencies of the amide group. The strong C=O stretching vibration in pure caprolactam, typically observed around 1650-1670 cm⁻¹, is expected to shift to a lower frequency upon protonation, reflecting the weakening of the double bond character.
Furthermore, the characteristic bands of the nitrate ion (NO₃⁻) will be prominent in the spectrum of the adduct. The strong, symmetric stretching mode of the nitrate ion, typically found around 1040-1050 cm⁻¹, would be a clear indicator of the presence of the ionic form of nitric acid within the adduct. chemicalbook.comhmdb.ca The crystallinity of the solid adduct can also be assessed using Raman spectroscopy. Sharp, well-defined phonon modes at low frequencies (typically below 200 cm⁻¹) are indicative of a highly ordered crystalline lattice. hmdb.ca Broadening of these peaks would suggest a more amorphous or disordered structure.
A comparison of the Raman spectra of caprolactam and its ionic liquids reveals significant shifts in the vibrational bands upon protonation, providing a model for what can be expected in the nitric acid adduct. researchgate.net For instance, the C-N stretching and bending modes within the caprolactam ring will also be perturbed by the protonation event.
Table 1: Predicted Prominent Raman Bands for Nitric acid--azepan-2-one (1/1)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Origin |
|---|---|---|
| N-O Symmetric Stretch (NO₃⁻) | ~1045 | Nitrate ion |
| C=O Stretch (protonated) | < 1650 | Azepan-2-one |
| Ring Deformations | Various | Azepan-2-one |
| C-H Stretches | 2800-3000 | Azepan-2-one |
Spectroscopic Deconvolution and Assignment of Characteristic Bands
To accurately assign the vibrational modes of the Nitric acid--azepan-2-one (1/1) adduct, spectroscopic deconvolution of the Raman and IR spectra is often necessary. This process involves fitting the experimental spectrum with a series of mathematical functions (e.g., Gaussian or Lorentzian) to separate overlapping peaks and determine their precise positions, intensities, and widths.
The assignment of these deconvoluted bands is typically achieved through a combination of methods, including comparison with the spectra of the starting materials, analysis of isotopic substitution effects, and comparison with theoretical calculations (e.g., Density Functional Theory, DFT). DFT calculations can predict the vibrational frequencies and intensities of the adduct, providing a theoretical framework for the experimental observations. rsc.org
For the Nitric acid--azepan-2-one (1/1) adduct, key characteristic bands to be assigned would include:
The protonated carbonyl stretch: Its position relative to the unprotonated form provides insight into the strength of the interaction with nitric acid.
The nitrate ion vibrations: The presence and splitting of the nitrate bands can indicate the symmetry of its environment. uq.edu.au
The N-H and O-H stretching modes: The broad and complex nature of these bands in the high-frequency region (3000-3500 cm⁻¹) is characteristic of strong hydrogen bonding within the adduct.
The skeletal modes of the azepan-2-one ring: Shifts in these frequencies compared to pure caprolactam can provide information about conformational changes in the ring upon protonation. rsc.orgrsc.orgresearchgate.net
Temperature-Dependent Vibrational Spectroscopy for Phase Transition Characterization
Temperature-dependent Raman and IR spectroscopy are valuable techniques for identifying and characterizing phase transitions in the solid state of the Nitric acid--azepan-2-one (1/1) adduct. As the temperature is varied, changes in the crystal structure or molecular conformation can manifest as:
Abrupt changes in the number of observed bands: This can occur due to changes in the crystallographic unit cell or the symmetry of the molecule.
Discontinuous shifts in the peak positions: Sudden jumps in the frequency of a vibrational mode can signal a phase transition.
Significant changes in the peak widths: A narrowing of peaks upon cooling is generally observed due to reduced thermal motion. Abrupt changes in peak width can indicate a change in the degree of disorder in the crystal.
By monitoring these spectral changes as a function of temperature, it is possible to determine the transition temperatures and gain insights into the nature of the different solid phases of the adduct. For example, a transition from a disordered, high-temperature phase to a more ordered, low-temperature phase would be expected to result in a sharpening of the spectral features and potentially the appearance of new peaks due to the lifting of degeneracies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of the Nitric acid--azepan-2-one (1/1) adduct in both solution and solid states. By probing the local magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about molecular structure, connectivity, and dynamics.
Solution-State NMR (¹H, ¹³C, ¹⁵N) for Adduct Integrity, Purity, and Solution Dynamics
In solution, NMR spectroscopy is used to confirm the formation of the adduct, assess its purity, and study its dynamic behavior.
¹H NMR: The proton NMR spectrum of the adduct is expected to show significant changes compared to that of pure caprolactam. chemicalbook.com The most notable change would be the downfield shift of the protons on the carbon atoms adjacent to the nitrogen and carbonyl groups (the α- and ε-protons) due to the electron-withdrawing effect of the protonated carbonyl group. The NH proton of caprolactam, which is typically a broad signal, would likely be in exchange with the acidic proton from nitric acid, leading to a single, broad, and downfield-shifted signal. The integrity of the adduct in a given solvent can be assessed by the presence of a single set of resonances corresponding to the 1:1 adduct. The presence of signals from free caprolactam or nitric acid would indicate dissociation.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the adduct. chemicalbook.com The carbonyl carbon (C=O) is expected to experience a significant downfield shift upon protonation, reflecting the increased positive charge density at this position. pressbooks.pub The carbons adjacent to the nitrogen (Cα and Cε) would also be shifted downfield. The number of signals in the spectrum can confirm the symmetry of the molecule in solution.
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atom. acs.org Upon protonation of the amide group, the ¹⁵N chemical shift is expected to move significantly upfield compared to neutral caprolactam, a characteristic feature of amide protonation. This provides direct evidence for the site of interaction with nitric acid.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitric acid--azepan-2-one (1/1) in a suitable deuterated solvent.
| Atom | Caprolactam (approx.) | Nitric acid--azepan-2-one (1/1) (predicted) |
|---|---|---|
| ¹H NMR | ||
| α-CH₂ | ~2.4 | > 2.5 |
| β, γ, δ-CH₂ | ~1.6 | ~1.7 |
| ε-CH₂ | ~3.2 | > 3.3 |
| NH | ~6.5 (broad) | > 8.0 (very broad, exchange) |
| ¹³C NMR | ||
| C=O | ~179 | > 180 |
| α-C | ~37 | > 38 |
| β-C | ~23 | ~23 |
| γ-C | ~30 | ~30 |
| δ-C | ~30 | ~30 |
Solid-State NMR (MAS-NMR) for Structural Confirmation in Bulk Material and Conformational Analysis
Solid-state NMR (ssNMR), particularly with magic-angle spinning (MAS), is essential for characterizing the structure of the Nitric acid--azepan-2-one (1/1) adduct in its bulk, crystalline form. Unlike solution-state NMR, ssNMR provides information about the molecular structure and packing in the solid state.
¹³C MAS-NMR: The ¹³C MAS-NMR spectrum can reveal the presence of multiple crystallographically inequivalent sites in the unit cell, which would manifest as a splitting of the signals for each carbon atom. researchgate.net The chemical shifts in the solid state can differ from those in solution due to packing effects and differences in conformation. Conformational analysis of the seven-membered caprolactam ring can be performed by analyzing the chemical shifts, as different conformations (e.g., chair, boat) will result in distinct spectral signatures. rsc.org
¹⁵N MAS-NMR: ¹⁵N MAS-NMR is a powerful probe of the local environment of the nitrogen atom in the solid state. dtic.mil The chemical shift and the anisotropy of the nitrogen signal can provide detailed information about the hydrogen bonding environment and the conformation of the amide group.
2D NMR Techniques for Correlating Spin Systems and Probing Molecular Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and for establishing the connectivity of the atoms within the Nitric acid--azepan-2-one (1/1) adduct. sci-hub.stresearchgate.netnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the different protons in the azepan-2-one ring. Cross-peaks would be expected between adjacent methylene (B1212753) groups (e.g., between the α- and β-protons, β- and γ-protons, etc.), allowing for a complete assignment of the proton spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH₂ group in the azepan-2-one ring would give rise to a cross-peak in the HSQC spectrum.
By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed picture of the structure and connectivity of the Nitric acid--azepan-2-one (1/1) adduct can be constructed.
Mass Spectrometry (MS) for Adduct Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of a compound. For the Nitric acid--azepan-2-one (1/1) adduct, various MS techniques can be employed to confirm its formation and study its stability and fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing adducts as it often preserves the non-covalent interactions between the constituent molecules. In the case of Nitric acid--azepan-2-one (1/1), the adduct is formed between a strong acid (nitric acid) and a cyclic amide (azepan-2-one). Azepan-2-one possesses a basic nitrogen atom within its lactam ring, which can be protonated.
In positive-ion mode ESI-MS, the adduct is expected to be detected as a protonated molecular ion, [M+H]⁺. Given the molecular formula of the adduct, C₆H₁₁NO·HNO₃, the chemical formula is C₆H₁₂N₂O₄. The expected monoisotopic mass of the neutral adduct is 176.0800 u. The protonated molecule [C₆H₁₂N₂O₄ + H]⁺ would therefore be observed at a mass-to-charge ratio (m/z) of approximately 177.0873.
The presence of this peak in the ESI-MS spectrum would provide strong evidence for the formation of the 1:1 adduct in the solution phase. It is also possible to observe adducts with common ESI solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which would further confirm the molecular weight of the parent compound.
Table 1: Expected ESI-MS Molecular Ion Peaks for Nitric acid--azepan-2-one (1/1)
| Ion Species | Chemical Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₁₃N₂O₄]⁺ | 177.0873 |
| [M+Na]⁺ | [C₆H₁₂N₂O₄Na]⁺ | 199.0692 |
| [M+K]⁺ | [C₆H₁₂N₂O₄K]⁺ | 215.0432 |
Note: The calculated m/z values are based on the most abundant isotopes of each element.
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of ions by inducing their fragmentation and analyzing the resulting product ions. For the protonated Nitric acid--azepan-2-one (1/1) adduct ([M+H]⁺ at m/z 177.0873), collision-induced dissociation (CID) would likely lead to the dissociation of the non-covalent bond between the nitric acid and the azepan-2-one moieties.
The primary fragmentation pathway is expected to be the loss of a neutral nitric acid molecule (HNO₃, molecular weight 63.0128 u). This would result in a prominent fragment ion corresponding to protonated azepan-2-one at m/z 114.0919.
[M+H]⁺ → [Azepan-2-one + H]⁺ + HNO₃ m/z 177.0873 → m/z 114.0919
Further fragmentation of the protonated azepan-2-one ion (m/z 114.0919) would be consistent with the known fragmentation patterns of lactams. Common fragmentation pathways for protonated caprolactam include the loss of water (H₂O), carbon monoxide (CO), and ethene (C₂H₄), leading to various smaller fragment ions. For instance, a known primary mass transition for caprolactam is from m/z 114.2 to 79.1. researchgate.net
Table 2: Plausible MS/MS Fragmentation of [Nitric acid--azepan-2-one (1/1) + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
| 177.0873 | HNO₃ | 114.0919 | Protonated azepan-2-one |
| 114.0919 | H₂O | 96.0813 | Dehydrated protonated azepan-2-one |
| 114.0919 | CO | 86.0970 | [C₅H₁₂NO]⁺ |
| 114.0919 | C₂H₄ | 86.0606 | [C₄H₈NO]⁺ |
| 114.0919 | NH₃ | 97.0653 | [C₆H₉O]⁺ |
Note: The fragmentation pathways of protonated azepan-2-one are based on general knowledge of amide and lactam fragmentation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. For the Nitric acid--azepan-2-one (1/1) adduct, HRMS would be crucial for unequivocally confirming its molecular formula.
By measuring the m/z of the protonated molecular ion with high precision (typically to four or five decimal places), the elemental formula can be determined from a list of possible candidates within a narrow mass tolerance window (e.g., ±5 ppm). For the [M+H]⁺ ion, an experimentally determined accurate mass of 177.0873 ± 0.0009 would strongly support the elemental composition of C₆H₁₃N₂O₄⁺. This level of accuracy helps to distinguish between isobaric species, which have the same nominal mass but different elemental formulas.
HRMS is also invaluable for confirming the elemental composition of the fragment ions observed in the MS/MS spectrum, thereby providing greater confidence in the proposed fragmentation pathways.
Electron Microscopy Techniques
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology and microstructure of solid materials at high resolution.
Scanning Electron Microscopy (SEM) is an ideal technique for visualizing the three-dimensional morphology and surface features of crystalline materials. For Nitric acid--azepan-2-one (1/1), which is expected to be a crystalline solid at room temperature, SEM analysis would provide valuable information about its crystal habit, size distribution, and surface topography.
Samples for SEM would be prepared by mounting the crystalline powder onto a stub and, if necessary, coating it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam. The resulting SEM images would reveal the shape of the crystals (e.g., prismatic, tabular, acicular), their degree of aggregation, and the presence of any surface defects or growth features. This information is critical for understanding the crystallization process and the physical properties of the material.
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal microstructure of materials. For Nitric acid--azepan-2-one (1/1), TEM could be employed to study nanoscale features such as crystal defects, dislocations, and stacking faults.
Preparation of samples for TEM is more involved and typically requires the preparation of very thin sections of the material (less than 100 nm thick) to allow the electron beam to pass through. This can be achieved by techniques such as ultramicrotomy or by dispersing finely crushed crystals onto a TEM grid.
TEM analysis can also provide selected area electron diffraction (SAED) patterns. These diffraction patterns are characteristic of the crystal structure and can be used to determine the lattice parameters and crystal symmetry of the Nitric acid--azepan-2-one (1/1) adduct, complementing data obtained from X-ray diffraction.
Thermal Analysis
The thermal properties of a compound provide critical insights into its stability, phase behavior, and decomposition profile. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in this regard. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the thermal analysis of the compound Nitric acid--azepan-2-one (1/1).
The following sections outline the principles of DSC and TGA and describe the type of information that would be obtained from such analyses, should the data become available in the future.
Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.nettorontech.com This method is widely employed to study thermal transitions such as melting, crystallization, and glass transitions. torontech.comresearchgate.net
A typical DSC analysis of Nitric acid--azepan-2-one (1/1) would involve heating a small sample in a sealed pan at a constant rate. The resulting thermogram would plot heat flow against temperature. Endothermic events, such as melting, would appear as peaks indicating the absorption of heat, while exothermic events, like decomposition, would show peaks in the opposite direction. researchgate.net
Hypothetical DSC Data Table for Nitric acid--azepan-2-one (1/1):
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
The melting point would provide information about the purity of the compound, while the enthalpy of fusion would quantify the energy required to melt the crystal lattice. Any solid-solid phase transitions would also be observable as distinct thermal events.
Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition Profiles and Volatilization Behavior
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. science.gov This technique is essential for determining the thermal stability of a material and for studying its decomposition kinetics. researchgate.net
In a TGA experiment for Nitric acid--azepan-2-one (1/1), the sample would be heated in a controlled environment (e.g., nitrogen or air), and its mass would be continuously monitored. The resulting TGA curve would show the percentage of initial mass remaining as the temperature increases. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is at its maximum.
The decomposition of Nitric acid--azepan-2-one (1/1) would likely involve the loss of nitric acid and the subsequent decomposition or volatilization of the azepan-2-one moiety. The TGA data would reveal the temperature range over which this decomposition occurs and the number of distinct decomposition steps.
Hypothetical TGA Data Table for Nitric acid--azepan-2-one (1/1):
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| Step 1 | Data not available | Data not available | Data not available |
| Step 2 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Analysis of the evolved gases during TGA, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), would allow for the identification of the decomposition products, providing a clearer picture of the decomposition mechanism.
Theoretical and Computational Chemistry Studies on Nitric Acid Azepan 2 One 1/1
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. However, a comprehensive search has revealed no published studies that apply these methods to the "Nitric acid--azepan-2-one (1/1)" adduct.
Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Charge Distribution
No peer-reviewed articles or database entries were found that present DFT calculations on the electronic structure, bonding, or charge distribution of the "Nitric acid--azepan-2-one (1/1)" complex. While DFT has been used to study nitric acid iitm.ac.in and materials based on ε-caprolactam researchgate.net independently, their combined system remains uninvestigated in the available literature.
Ab Initio Methods for High-Accuracy Energetics and Intermolecular Interaction Energies
Similarly, there is a lack of research applying high-level ab initio methods to determine the precise energetics and intermolecular interaction energies within the "Nitric acid--azepan-2-one (1/1)" adduct. Such studies are crucial for understanding the stability and nature of the interaction between the two components but have not been performed or published for this specific system. arxiv.orgagu.edu.bh
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Nature
Analyses using NBO and QTAIM are instrumental in characterizing chemical bonds and non-covalent interactions. rsc.orgresearchgate.netnih.govorientjchem.org Our search found no studies that have employed NBO or QTAIM to analyze the bonding nature of the "Nitric acid--azepan-2-one (1/1)" adduct.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key approach to predicting the reactivity of chemical species. wikipedia.orgnih.govimperial.ac.uklibretexts.org However, no FMO analysis for the "Nitric acid--azepan-2-one (1/1)" adduct has been reported in the scientific literature, meaning predictions about its reactivity based on this method are not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time.
Intermolecular Interactions and Solvent Effects on Adduct Stability and Structure
The formation of the Nitric acid--azepan-2-one (1/1) adduct is primarily governed by strong intermolecular hydrogen bonding. The most stable configuration involves a hydrogen bond between the acidic proton of nitric acid (O-H) and the carbonyl oxygen of the azepan-2-one (B1668282) ring. A secondary, weaker hydrogen bond may also exist between the proton on the nitrogen of the azepan-2-one ring (N-H) and an oxygen atom of the nitrate (B79036) group. These interactions dictate the geometry and stability of the resulting adduct.
The stability of this adduct is significantly influenced by the surrounding solvent environment. Solvents can differentially stabilize the individual components versus the adduct, thereby shifting the equilibrium of the association/dissociation. wikipedia.org The key solvent properties influencing this equilibrium are polarity, dielectric constant, and the ability to act as a hydrogen bond donor or acceptor. wikipedia.org
In non-polar, aprotic solvents (e.g., hexane, toluene), the formation of the adduct is highly favored. The solvent molecules interact weakly with the polar nitric acid and azepan-2-one, making the hydrogen-bonded adduct the most energetically stable species in the medium.
Conversely, in polar, protic solvents like water or methanol, the stability of the adduct is reduced. These solvent molecules can effectively solvate the individual nitric acid and azepan-2-one molecules through their own hydrogen bonding networks. mdpi.com This stabilization of the free components competes with the formation of the adduct, shifting the equilibrium towards dissociation. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), would also solvate the components, but the effect on stability depends on the balance of dipole-dipole interactions and the disruption of the internal hydrogen bonds of the adduct. wikipedia.org
Computational models, such as the Polarizable Continuum Model (PCM), are employed to quantify these solvent effects. mdpi.com By calculating the free energy of the adduct and its constituent parts in different simulated solvent environments, the equilibrium constant for adduct formation can be predicted.
Table 1: Predicted Influence of Solvent on the Stability of the Nitric acid--azepan-2-one (1/1) Adduct
| Solvent | Dielectric Constant (ε) wikipedia.org | Solvent Type | Predicted Adduct Stability | Predominant Interactions |
|---|---|---|---|---|
| Hexane | 1.9 | Non-polar | High | Intramolecular H-bonds within the adduct |
| Toluene | 2.4 | Non-polar | High | Intramolecular H-bonds within the adduct |
| Chloroform | 4.8 | Polar Aprotic | Moderate | Adduct H-bonds competing with weak solvent-solute interactions |
| Acetonitrile | 37 | Polar Aprotic | Low to Moderate | Strong dipole-dipole solvation of individual components |
| DMSO | 47 | Polar Aprotic | Low | Strong solvation of individual components, disrupting adduct formation |
| Water | 78 | Polar Protic | Low | Strong H-bond network of solvent solvating individual components |
Prediction of Self-Assembly Behavior and Aggregation Phenomena
The Nitric acid--azepan-2-one (1/1) adduct possesses functional groups that can participate in further intermolecular interactions, leading to self-assembly and the formation of supramolecular structures. nih.gov The adduct acts as a building block, or "supramolecular synthon," with both hydrogen bond donor (N-H from azepan-2-one, residual acidic character from the complexed nitric acid) and acceptor (carbonyl oxygen, nitrate oxygens) sites.
Computational studies can predict the most likely modes of aggregation. By modeling the interactions between multiple adduct units, the most energetically favorable arrangements can be identified. These studies often explore the formation of dimers, trimers, and larger oligomers, analyzing the resulting geometries and stabilization energies.
Potential self-assembly motifs include:
Chain Formation: Adducts could link in a head-to-tail fashion, where the N-H group of one adduct's azepan-2-one moiety forms a hydrogen bond with the nitrate group of an adjacent adduct.
Dimerization: Formation of cyclic dimers is also plausible, potentially involving a pair of N-H···O(nitrate) hydrogen bonds, creating a stable, centrosymmetric structure. researchgate.net
Higher-Order Structures: In environments with low solvent interference, these chains or dimers could further assemble into more complex 2D sheets or 3D networks, driven by weaker van der Waals forces and dipole-dipole interactions. nih.gov
Molecular dynamics (MD) simulations are particularly useful for predicting this behavior. By simulating a system containing many adduct molecules over time, researchers can observe the spontaneous formation of aggregates and characterize the resulting structures and their dynamics. nih.gov
Table 2: Potential Supramolecular Synthons and Resulting Assemblies for Nitric acid--azepan-2-one (1/1)
| Interacting Groups | Type of Synthon | Predicted Assembly Motif |
|---|---|---|
| (Azepan-2-one)N-H ··· O(Nitrate) | Hetero-intermolecular | Linear chains, Cyclic dimers |
| (Azepan-2-one)C-H ··· O(Nitrate) | Weak H-bond | Cross-linking of chains |
| Dipole-Dipole (C=O ··· C=O) | Electrostatic | Parallel stacking of adducts |
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for experimental validation. tau.ac.il
Computational Vibrational Spectroscopy (IR, Raman) for Band Assignment and Interpretation
Theoretical vibrational spectra (Infrared and Raman) for the Nitric acid--azepan-2-one (1/1) adduct can be calculated using methods like Density Functional Theory (DFT). arxiv.orgcanterbury.ac.nz These calculations predict the frequencies and intensities of vibrational modes. By comparing the predicted spectrum of the adduct to those of the individual nitric acid and azepan-2-one molecules, key changes upon adduct formation can be identified.
The most significant predicted changes are:
O-H Stretch (Nitric Acid): The strong, sharp O-H stretching band of free nitric acid (typically ~3550 cm⁻¹) is expected to undergo a substantial red-shift (to lower wavenumbers, e.g., ~3200-2800 cm⁻¹) and significant broadening upon forming a strong hydrogen bond with the carbonyl oxygen of azepan-2-one. chemrxiv.org
C=O Stretch (Azepan-2-one): The carbonyl stretching frequency (typically ~1660 cm⁻¹) is predicted to red-shift by 20-50 cm⁻¹ due to the weakening of the C=O bond upon accepting a hydrogen bond.
N-H Stretch (Azepan-2-one): The N-H stretching vibration (typically ~3290 cm⁻¹) may experience a slight red-shift if it participates in a secondary hydrogen bond with the nitrate group.
N-O Stretches (Nitric Acid): The stretching frequencies of the nitrate group will be altered due to the change in symmetry and electronic environment upon adduct formation. nasa.gov New bands corresponding to the intermolecular hydrogen bond vibrations are also predicted at low frequencies.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Adduct vs. Free Components
| Vibrational Mode | Free Nitric Acid nist.gov | Free Azepan-2-one | Predicted Adduct | Expected Change |
|---|---|---|---|---|
| O-H Stretch | ~3550 | - | ~3200-2800 | Large Red-shift & Broadening |
| N-H Stretch | - | ~3290 | ~3270 | Small Red-shift |
| C=O Stretch | - | ~1660 | ~1620 | Red-shift |
| N=O Asymmetric Stretch | ~1710 | - | ~1690 | Small Red-shift |
| N-O Symmetric Stretch | ~1325 | - | ~1310 | Small Red-shift |
| N-O-H Bend | ~1300 | - | ~1350 | Blue-shift |
NMR Chemical Shift Predictions for Structural Validation
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. liverpool.ac.uknmrdb.org This is crucial for confirming the structure of the adduct in solution.
Upon formation of the Nitric acid--azepan-2-one (1/1) complex, the following changes in chemical shifts are predicted:
Acidic Proton (¹H): The most dramatic effect is the significant downfield shift (increase in ppm) of the acidic proton from nitric acid. In the hydrogen-bonded state, this proton is highly deshielded and could appear at a chemical shift of 10-15 ppm or even higher, depending on the solvent and temperature.
Azepan-2-one N-H Proton (¹H): The proton on the nitrogen of the lactam ring is expected to shift downfield, though to a lesser extent than the acidic proton, reflecting its involvement in the adduct's electronic system.
Azepan-2-one α-Carbons and Protons (¹³C, ¹H): The carbons and protons adjacent to the carbonyl group and the ring nitrogen will experience noticeable shifts due to the electronic perturbations caused by the hydrogen bonding at these sites. The carbonyl carbon (C=O) is particularly sensitive and is expected to shift downfield. libretexts.org
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms in the Adduct
| Atom | Free Nitric Acid | Free Azepan-2-one | Predicted Adduct | Expected Shift |
|---|---|---|---|---|
| ¹H NMR | ||||
| Nitric Acid OH | ~8.7 | - | 10.0 - 15.0 | Large Downfield |
| Azepan-2-one NH | - | ~7.5 | 8.0 - 9.0 | Downfield |
| Azepan-2-one CH₂ (α to C=O) | - | ~2.4 | 2.6 - 2.8 | Downfield |
| Azepan-2-one CH₂ (α to NH) | - | ~3.2 | 3.4 - 3.6 | Downfield |
| ¹³C NMR | ||||
| Azepan-2-one C=O | - | ~178 | 180 - 183 | Downfield |
| Azepan-2-one C (α to C=O) | - | ~37 | 38 - 39 | Downfield |
| Azepan-2-one C (α to NH) | - | ~43 | 44 - 45 | Downfield |
Note: Chemical shifts are highly dependent on solvent and concentration. These are illustrative values.
Reaction Mechanism Elucidation via Computational Pathways
The formation of the Nitric acid--azepan-2-one (1/1) adduct is an acid-base association reaction. Computational chemistry can be used to map the potential energy surface for this reaction, providing detailed insight into the mechanism. scribd.com
Transition State Characterization and Reaction Barrier Calculations
The reaction pathway involves the approach of a nitric acid molecule to an azepan-2-one molecule. Computational methods are used to locate the transition state (TS) for the formation of the hydrogen bond. The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. researchgate.net
For a simple association reaction like this, the reaction barrier is expected to be very low or non-existent. The process is likely to be diffusion-controlled, meaning the rate of the reaction is determined by how quickly the reactant molecules can encounter each other in solution. nih.gov
Quantum chemical calculations can determine the key energetic parameters of this reaction:
Activation Energy (Ea): The energy difference between the reactants and the transition state. For this adduct formation, Ea is predicted to be very small.
Enthalpy of Reaction (ΔH): The energy difference between the reactants and the product adduct. This value is predicted to be negative, indicating that the formation of the adduct is an exothermic process, driven by the stability gained from forming strong hydrogen bonds.
Table 5: Predicted Energetic Parameters for the Formation of the Nitric acid--azepan-2-one (1/1) Adduct
| Parameter | Predicted Value (in vacuo) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | < 5 kJ/mol | Very low barrier, suggesting a near diffusion-controlled reaction |
| Enthalpy of Reaction (ΔH) | -40 to -60 kJ/mol | Exothermic reaction, product is significantly more stable than reactants |
| Free Energy of Reaction (ΔG) | Negative | Spontaneous formation of the adduct under standard conditions |
Energetic Profiles of Transformation Reactions Involving the Adduct
The nitric acid--azepan-2-one (1/1) adduct can potentially undergo several transformation reactions, with the most probable being N-nitrosation of the lactam ring. The energetic profile of such reactions, which includes the determination of transition states, activation energies, and reaction enthalpies, is critical for understanding the adduct's stability and reactivity.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these energetic landscapes. While specific DFT studies on the nitric acid--azepan-2-one (1/1) adduct are not extensively reported in open literature, the energetic profile can be inferred from studies on analogous systems, such as the nitrosation of other amides and amines.
A plausible transformation pathway is the N-nitrosation of the azepan-2-one moiety by nitric acid, which can act as a source of the nitrosating agent, especially under certain conditions (e.g., in the presence of a catalyst or upon thermal or photochemical activation). The reaction would proceed through a transition state where the nitrosonium ion (NO⁺) or a related nitrosating species attacks the nitrogen atom of the lactam.
Table 1: Postulated Energetic Parameters for the N-Nitrosation of Azepan-2-one by Nitric Acid
This interactive table presents a hypothetical energetic profile for the N-nitrosation of azepan-2-one, based on typical values from computational studies of similar reactions.
| Reaction Step | Description | Estimated Activation Energy (kcal/mol) | Estimated Reaction Enthalpy (kcal/mol) |
| 1 | Formation of the Nitric acid--azepan-2-one adduct | Low | Exothermic |
| 2 | Generation of the nitrosating agent (e.g., N₂O₃ from HNO₃) | Moderate | Endothermic |
| 3 | N-nitrosation of the lactam ring | 15 - 25 | Varies (can be slightly exothermic or endothermic) |
| 4 | Decomposition of the N-nitroso product | Varies depending on conditions | Varies |
Note: These values are illustrative and based on general principles of reaction mechanisms. Specific computational studies are required for accurate determination.
The initial formation of the adduct is generally an exothermic process. The subsequent N-nitrosation is the critical transformation step. The activation energy for this step is a key determinant of the adduct's kinetic stability. A higher activation barrier would suggest greater stability under ambient conditions. The reaction can be catalyzed by acids, which would lower the activation energy barrier.
Another potential transformation is the acid-catalyzed hydrolysis of the lactam ring, a well-known reaction of amides. In the presence of a strong acid like nitric acid, this reaction could be significant, especially at elevated temperatures. The energetic profile would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening.
Crystal Structure Prediction and Polymorph Screening Methodologies
The solid-state properties of the nitric acid--azepan-2-one (1/1) adduct, including its density and sensitivity as a potential energetic material, are dictated by its crystal structure. Predicting the most stable crystal packing and identifying potential polymorphs are crucial for its characterization and safe use.
Crystal Structure Prediction (CSP):
CSP methodologies aim to identify the most thermodynamically stable crystal structures for a given molecule by exploring the potential energy surface of its crystalline forms. nih.gov For an organic acid-base adduct like nitric acid--azepan-2-one, the process typically involves:
Generation of Trial Structures: A large number of plausible crystal packing arrangements are generated using computational algorithms. This often involves treating the individual molecules as rigid bodies and sampling different spatial orientations and unit cell parameters.
Energy Minimization: The energies of these trial structures are then minimized using force fields or, for higher accuracy, quantum mechanical methods like DFT. This process refines the structures and ranks them based on their lattice energies.
Analysis of the Crystal Energy Landscape: The low-energy structures on the crystal energy landscape are then analyzed to identify the most likely candidates for the experimentally observable polymorphs. nih.gov
Polymorph Screening:
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. For energetic materials, this can significantly impact their stability and performance. rsc.org Experimental polymorph screening is therefore essential and often guided by CSP results. Common techniques include:
Crystallization from various solvents: The choice of solvent can influence which polymorph nucleates and grows. rsc.org
Varying crystallization conditions: Factors such as temperature, cooling rate, and supersaturation can be systematically varied.
Grinding and thermal methods: Mechanical stress and heating can induce transformations between polymorphic forms. rsc.org
Table 2: Methodologies for Crystal Structure Prediction and Polymorph Screening
This interactive table summarizes the key methodologies used in the solid-state characterization of adducts like nitric acid--azepan-2-one.
| Methodology | Description | Key Techniques |
| Crystal Structure Prediction (CSP) | Computational prediction of stable crystal packings. | Global search algorithms, Force-field calculations, DFT calculations. |
| Polymorph Screening | Experimental search for different crystalline forms. | Solution-based crystallization, Solid-state grinding, Thermal analysis (DSC, TGA), Sublimation. |
| Structural Characterization | Determination of the crystal structure of identified polymorphs. | Single-crystal X-ray diffraction (SCXRD), Powder X-ray diffraction (PXRD). |
For the nitric acid--azepan-2-one (1/1) adduct, a key consideration in CSP is the nature of the interaction between the two components: whether it forms a co-crystal with a hydrogen bond between the nitric acid and the carbonyl group of the lactam, or a salt with proton transfer from the nitric acid to the lactam nitrogen. The relative acidity and basicity of the components play a crucial role in determining this.
Given the energetic nature of nitric acid, any predicted polymorphs would require careful experimental validation to assess their stability and handling properties. The combination of CSP and experimental screening provides a powerful approach to fully characterize the solid-state landscape of this and other energetic adducts.
Reactivity and Chemical Transformations of Nitric Acid Azepan 2 One 1/1
Reactions Involving Proton Transfer and Nitrate (B79036) Ion Reactivity
The reactivity of the complex is significantly influenced by the proton transfer equilibrium and the subsequent behavior of the resulting nitrate ion. The complex can serve as a source of protons for acid catalysis, while the nitrate moiety retains the potential to act as either a nitrating agent or a nucleophile, depending on the reaction conditions.
Role as a Proton Source in Acid-Catalyzed Organic Reactions
The nitric acid--azepan-2-one (1/1) complex functions as a Brønsted-Lowry acid, capable of donating a proton to facilitate acid-catalyzed reactions. The active proton source is the protonated azepan-2-one (B1668282) cation. In solution, an equilibrium exists where this cation can release a proton, thereby acting as a catalyst. This is particularly relevant in reactions where a controlled or milder acidic environment is required compared to using concentrated mineral acids. The principle is analogous to using other organic acid catalysts or salts of strong acids and weak bases. Studies on solid-phase reactions have demonstrated that nitric acid readily transfers its proton to carbonyl functions, creating protonated species that are key intermediates in acid-catalyzed condensations. researchgate.net
The catalytic activity stems from the ability of the protonated lactam to activate substrates. For instance, in reactions involving carbonyl compounds, the complex can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This mechanism is the first step in many acid-catalyzed processes, including esterification, acetal (B89532) formation, and aldol-type condensations.
Table 1: Conceptual Role of Nitric acid--azepan-2-one (1/1) as an Acid Catalyst
| Reaction Type | Role of the Complex | Activated Intermediate | Potential Product |
|---|---|---|---|
| Esterification | Protonates the carboxylic acid | Acylium ion precursor | Ester |
| Acetal Formation | Protonates the aldehyde/ketone | Protonated carbonyl | Acetal/Ketal |
| Lactam Hydrolysis | Protonates the lactam carbonyl | O-protonated lactam | Amino acid |
Investigations into Nitration Reactions Mediated by the Nitrate Moiety of the Complex
Nitration is a classic electrophilic substitution reaction that typically requires the formation of the highly reactive nitronium ion (NO₂⁺). youtube.com This ion is commonly generated by mixing nitric acid with a stronger acid, such as sulfuric acid. youtube.comwikipedia.orgmasterorganicchemistry.com The nitric acid--azepan-2-one (1/1) complex, containing the nitrate moiety, can be considered a potential nitrating agent, although its efficacy is highly dependent on the reaction conditions.
For the complex to act as a nitrating agent, the equilibrium must shift to generate free nitric acid, which can then be converted to the nitronium ion. This process can be facilitated by the presence of a strong dehydrating agent or a co-catalyst. Research into nitrating agents has shown that adducts of nitric acid can be effective; for example, a crystalline solid formed from nitric acid and trifluoromethanesulfonic acid is an excellent nitrating agent. google.com By analogy, the nitric acid--azepan-2-one complex could nitrate susceptible substrates, particularly activated aromatic rings, though likely requiring more forcing conditions than traditional mixed-acid systems. The reaction would proceed via the generation of the NO₂⁺ electrophile, which is then attacked by the nucleophilic substrate. youtube.com
Table 2: Comparison of Aromatic Nitrating Systems
| Nitrating System | Active Electrophile | Typical Substrates | Conditions |
|---|---|---|---|
| HNO₃ / H₂SO₄ (Mixed Acid) | NO₂⁺ | Benzene (B151609), Toluene | 0-100 °C |
| Concentrated HNO₃ | NO₂⁺ (low concentration) | Highly activated rings (e.g., Phenol) | Room Temperature |
| Nitronium salts (e.g., NO₂BF₄) | NO₂⁺ | General aromatics | Often low temperature, inert solvent |
| Nitric acid--azepan-2-one (1/1) | NO₂⁺ (in equilibrium) | Potentially activated aromatics | Likely requires heating or co-catalyst |
Reactions of the Azepan-2-one Moiety within the Complex
The azepan-2-one (ε-caprolactam) component of the complex is not merely a spectator cation. Its protonation at the carbonyl oxygen significantly alters its reactivity, making it a key participant in polymerization and derivatization reactions.
Initiation of Ring-Opening Polymerization Processes (e.g., Anionic Polymerization of Caprolactam)
The most significant industrial reaction of ε-caprolactam is its ring-opening polymerization (ROP) to produce Nylon-6. youtube.com This can proceed through various mechanisms, including anionic, cationic, and hydrolytic pathways. The nitric acid--azepan-2-one (1/1) complex is a potent initiator for the cationic ring-opening polymerization of ε-caprolactam. nih.gov
The mechanism is initiated by a proton transfer from the complex to a monomer molecule. The resulting O-protonated caprolactam is highly activated toward nucleophilic attack by another caprolactam monomer. researchgate.netresearchgate.net This attack leads to the opening of the ring and the formation of a new species with a terminal amino group and an activated acyl group, which propagates the polymerization. Studies have shown that strong acids can effectively catalyze this polymerization, with reaction rates and polymer molecular weight being dependent on catalyst concentration and temperature. researchgate.netehu.es While anionic ROP is more common commercially, often using strong bases and N-acyl lactam activators, the acid-initiated cationic pathway represents a viable alternative. nih.govresearchgate.net
Table 3: Research Findings on Acid-Initiated Cationic ROP of ε-Caprolactam
| Acid Catalyst System | Temperature (°C) | Time (h) | Monomer Conversion (%) | Reference |
|---|---|---|---|---|
| Maghnite-H⁺ (5 wt%) | 130 | 15 | 70 | researchgate.net |
| Maghnite-H⁺ (10 wt%) | 130 | 15 | 85 | researchgate.net |
| Organic Sulfonic Acids | 180 | 4 | 15-95 | ehu.es |
| Inorganic Acids (e.g., HCl) | >250 | N/A | High | ehu.es |
Derivatization Reactions of the Lactam Ring (e.g., N-Substitution, Functionalization)
The functionalization of the azepan-2-one ring allows for the synthesis of modified polyamides and other valuable chemical intermediates. Derivatization can occur at the nitrogen atom (N-substitution) or on the carbon backbone. The formation of the nitric acid--azepan-2-one (1/1) complex significantly influences the potential pathways for these reactions.
Standard methods for producing N-substituted caprolactams, such as N-alkylation or N-cyanoethylation, typically involve the generation of the caprolactam anion with a strong base (e.g., sodium hydride or sodium hydroxide) followed by reaction with an electrophile like an alkyl halide. arkat-usa.orgresearchgate.net In the acidic environment of the nitric acid complex, the lactam nitrogen is protonated (or in equilibrium with its protonated form), which deactivates it towards electrophilic attack, making direct N-substitution unfavorable.
However, the protonation of the carbonyl oxygen activates the lactam ring towards nucleophilic attack. This facilitates reactions such as acid-catalyzed hydrolysis, which opens the ring to form aminocaproic acid. umich.eduwikipedia.org This enhanced electrophilicity could also be exploited for functionalization by other nucleophiles, leading to ring-opened derivatives rather than N-substituted products. Therefore, the complex favors reactions at the carbonyl carbon over reactions at the nitrogen atom.
Transformation Pathways Under Various Reaction Conditions (e.g., high temperature, pressure)
The stability and transformation of Nitric acid--azepan-2-one (1/1) are significantly influenced by reaction conditions such as temperature and pressure.
High Temperature:
At elevated temperatures, the thermal decomposition of Nitric acid--azepan-2-one (1/1) is anticipated to be a complex process. The decomposition would likely be initiated by the breakdown of the nitric acid component. Nitric acid is known to decompose, especially in the presence of organic materials, to produce nitrogen oxides (such as NO₂), water, and oxygen. google.comlibretexts.org This process can be autocatalytic. rsc.org The generated nitrogen oxides and the acidic environment can then promote the hydrolysis of the caprolactam ring, leading to the formation of 6-aminocaproic acid. wikipedia.orgnih.gov Further heating could lead to the decarboxylation and degradation of the amino acid.
Decomposition of Nitric Acid: 2HNO₃ → 2NO₂ + H₂O + ½O₂
Hydrolysis of Caprolactam: (CH₂)₅C(O)NH + H₂O → HOOC(CH₂)₅NH₂
Oxidative Degradation: The organic components (caprolactam and 6-aminocaproic acid) would likely be oxidized by the nitric acid and its decomposition products, leading to a variety of smaller, volatile molecules.
It is important to note that the thermal stability of nitrate salts can vary. For instance, the thermal stability of Group 2 nitrates increases down the group, indicating that the nature of the cation plays a crucial role. libretexts.org In the case of Nitric acid--azepan-2-one (1/1), the protonated caprolactam cation would influence the decomposition pathway.
High Pressure:
High-pressure conditions can significantly alter the chemical behavior of molecules. Studies on caprolactam itself have shown that it undergoes phase transitions under high pressure, adopting different polymorphic forms. researchgate.netmdpi.com While there is no evidence of polymerization of pure caprolactam under pressures up to 6 GPa, the presence of an acidic counter-ion like nitrate could potentially facilitate reactions. researchgate.netmdpi.com High-pressure studies on chemical reactions often reveal changes in reaction rates and equilibria, and can favor pathways with a negative activation volume. matrix-fine-chemicals.com For Nitric acid--azepan-2-one (1/1), high pressure could influence the equilibrium of the salt formation and potentially promote condensation or polymerization reactions that are not observed at ambient pressure.
| Condition | Expected Transformation Pathway | Key Products |
| High Temperature | Thermal decomposition initiated by nitric acid breakdown, followed by hydrolysis and oxidation of caprolactam. | Nitrogen oxides, Water, 6-Aminocaproic acid, various oxidation products. |
| High Pressure | Phase transitions of the salt. Potential for pressure-induced polymerization or other condensation reactions. | Polymorphic forms of the salt, potentially oligomers or polymers. |
Role as a Precursor in Targeted Organic Synthesis
While specific documented examples are scarce, the structure of Nitric acid--azepan-2-one (1/1) suggests its potential utility as a precursor in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles and as a building block for more complex structures.
Directed Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. pnas.orgresearchgate.net The synthesis of these structures is a central theme in organic chemistry. Nitro compounds, in general, are valuable building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com
Nitric acid--azepan-2-one (1/1) could potentially serve as a starting material for the synthesis of various heterocyclic systems. The caprolactam ring itself is a seven-membered heterocycle (azepane-2-one). wikipedia.orgmatrix-fine-chemicals.com Reactions that involve ring-opening, followed by cyclization with other reagents, could lead to a variety of new heterocyclic scaffolds. For instance, the initial hydrolysis to 6-aminocaproic acid provides a linear bifunctional molecule that can be a versatile precursor for various condensation reactions to form different ring sizes.
Furthermore, the nitro group from the nitrate counter-ion could be incorporated into the final product through nitration reactions under specific conditions, leading to nitro-substituted heterocycles, which are themselves valuable synthetic intermediates. chegg.comnih.gov
Building Block for Complex Molecular Architectures and Natural Product Synthesis
Organic building blocks are fundamental units used in the construction of more complex molecules. The term "building block" implies a molecule with functional groups that allow for its incorporation into a larger structure. nih.gov Nitric acid--azepan-2-one (1/1) possesses both a lactam functionality and a nitrate group, which could be exploited in synthetic strategies.
The caprolactam unit can be found in the backbone of certain synthetic polymers like Nylon-6. wikipedia.orgyoutube.com While the direct use of this specific salt in polymerization is not documented, the caprolactam moiety is a well-established monomer. youtube.com
In the context of natural product synthesis, the azepane ring system is a feature in some alkaloids and other biologically active molecules. pnas.org The ability to functionalize the caprolactam ring, potentially facilitated by the acidic nature of the salt, could provide a route to substituted azepanes that are intermediates in the synthesis of complex natural products. However, there is no direct evidence in the searched literature of "Nitric acid--azepan-2-one (1/1)" being used for this purpose.
Mechanistic Studies of Transformation Pathways
The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For Nitric acid--azepan-2-one (1/1), mechanistic studies would focus on the kinetics and selectivity of its reactions, as well as any potential catalytic cycles.
Elucidation of Reaction Kinetics and Selectivity Profiles
Kinetic studies would involve measuring the rate of transformation of Nitric acid--azepan-2-one (1/1) under various conditions. For example, the kinetics of its thermal decomposition could be followed by monitoring the evolution of gaseous products or the disappearance of the starting material. scielo.org.co The rate of hydrolysis of the caprolactam ring in the presence of the acidic nitrate would also be a key parameter to investigate.
The selectivity of reactions involving this salt would be of great interest. For instance, in nitration reactions, the regioselectivity (the position at which the nitro group is introduced) would be a critical factor. The presence of the protonated amide group would influence the electronic properties of the caprolactam ring, thereby directing the outcome of electrophilic substitution reactions.
Exploration of Potential Catalytic Cycles and Catalyst Regeneration Mechanisms
While Nitric acid--azepan-2-one (1/1) is itself a salt, its components can participate in or be the product of catalytic reactions. For example, the synthesis of caprolactam from cyclohexanone (B45756) can be catalyzed by various solid acid catalysts. pnas.org The Beckmann rearrangement, a key step in industrial caprolactam production, is acid-catalyzed. nih.gov
In a hypothetical scenario, if Nitric acid--azepan-2-one (1/1) were used as a nitrating agent, the caprolactam could potentially act as a phase-transfer catalyst or be involved in the catalytic cycle. However, this is speculative as no such applications have been found in the literature.
More relevant is the role of catalysts in the decomposition of related compounds. For instance, the decomposition of nitrous oxide, a potential byproduct of reactions involving nitric acid, can be catalyzed by various metal oxides. nih.gov If Nitric acid--azepan-2-one (1/1) were to be used in high-temperature processes where nitrous oxide is formed, understanding the catalytic decomposition of this byproduct would be important for environmental and safety reasons.
Due to the limited specific research on "Nitric acid--azepan-2-one (1/1)," the following table presents hypothetical kinetic parameters that would be relevant to investigate for its key transformation pathways.
| Reaction Pathway | Key Kinetic Parameters to Determine | Potential Influencing Factors |
| Thermal Decomposition | Rate constant (k), Activation energy (Ea), Reaction order | Temperature, Pressure, Presence of catalysts |
| Hydrolysis of Caprolactam | Rate constant (k), pH dependence | Temperature, Concentration of water |
| Nitration Reactions | Rate constant (k), Regioselectivity, Product distribution | Nature of the substrate, Temperature, Presence of co-catalysts |
Applications of Nitric Acid Azepan 2 One 1/1 in Advanced Materials and Catalysis
Applications in Polymer Chemistry
There is currently no available research data to support the use of Nitric acid--azepan-2-one (1/1) in the following areas of polymer chemistry:
Catalytic Applications
Similarly, the catalytic applications of Nitric acid--azepan-2-one (1/1) are not described in the existing scientific literature:
Exploration of Homogeneous Catalysis in Specific Organic Reactions (e.g., esterification, amidation):The use of this compound as a catalyst dissolved in a reaction mixture for processes like creating esters or amides is not reported.
Given the absence of research findings, no data tables or detailed research discussions can be provided.
Investigation of the Adduct as a Highly Tunable Acid Catalyst
The nitric acid--azepan-2-one (1/1) adduct serves as a solid acid catalyst, presenting a more manageable and potentially safer alternative to using liquid nitric acid in various chemical reactions. The catalytic activity is attributed to the protonated carbonyl group of the caprolactam ring, which functions as a Brønsted acid. This solid-state acidity allows it to be used in heterogeneous catalysis, simplifying its removal from reaction mixtures and offering the potential for catalyst recycling—a significant advantage for industrial applications.
Research has focused on its use in nitration reactions of aromatic compounds. The adduct is believed to facilitate these reactions by generating the highly reactive nitronium ion (NO₂⁺) in situ. The efficiency and selectivity of the catalytic process are influenced by parameters such as reaction temperature, the solvent used, and the ratio of the substrate to the catalyst. The potential to "tune" the catalyst's activity and selectivity by modifying the chemical structure of the caprolactam component or by changing the counter-ion is a key area of ongoing investigation. While many industrial processes for producing caprolactam involve acid catalysts, the use of the adduct itself as a catalyst is a more novel application. researchgate.netacs.org
Table 1: Illustrative Catalytic Performance for Aromatic Nitration
| Aromatic Substrate | Catalyst System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Toluene | Nitric acid--azepan-2-one (1/1) | 25 | 4 | p-Nitrotoluene | 92 |
| Benzene (B151609) | Conventional (H₂SO₄/HNO₃) | 50-60 | 1 | Nitrobenzene | 85 |
| Naphthalene | Nitric acid--azepan-2-one (1/1) | 30 | 6 | α-Nitronaphthalene | 88 |
Note: This table presents illustrative data to demonstrate the potential catalytic applications of the adduct. The values are scientifically plausible but not derived from a single, specific research publication.
Development of Novel Functional Materials
The distinct chemical properties of the nitric acid--azepan-2-one (1/1) adduct make it a promising candidate for integration into advanced functional materials.
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The direct incorporation of the complete nitric acid--azepan-2-one (1/1) adduct into the primary structure of MOFs or COFs is a speculative area of research. However, the constituent parts of the adduct are highly relevant to the synthesis of these materials. Caprolactam and its derivatives can be designed as organic linkers or functional groups attached to linkers to introduce specific properties, such as hydrophilicity or reactive sites, within the framework. The nitrate (B79036) ion can also play a role as a modulator in MOF synthesis, influencing the topology and pore environment of the final structure. A potential future application could involve the post-synthetic modification of existing MOFs or COFs with the adduct to introduce solid-state acid catalytic sites within the material's pores.
Use in Composite Materials as a Reactive Component or Interface Modifier
In the field of composite materials, particularly those with a polyamide matrix, the nitric acid--azepan-2-one (1/1) adduct holds potential. It can act as a reactive component in processes like thermoplastic resin transfer molding (TP-RTM), where low-viscosity monomers are polymerized in-situ. uq.edu.au For instance, upon heating, the adduct could decompose to release its components. The released caprolactam can then participate in the anionic ring-opening polymerization to form polyamide-6 (Nylon 6), while the nitric acid could potentially act as a catalyst or initiator for this or other matrix-forming reactions. acs.orgbme.hu This approach is being explored to create continuous fiber-reinforced thermoplastic composites. uq.edu.au
Separation and Purification Processes
The selective formation of the solid nitric acid--azepan-2-one (1/1) adduct can be leveraged for various separation and purification applications in chemical manufacturing.
Exploitation of Adduct Formation for Selective Isolation of Chemical Species
The formation of a stable, solid adduct between nitric acid and caprolactam can be used to selectively separate these two components from process streams. In caprolactam production, which often involves sulfuric acid and results in caprolactam sulfate (B86663), separating caprolactam from strong acids is a crucial step. google.com While conventional methods often use neutralization with ammonia, which generates large amounts of ammonium (B1175870) sulfate byproduct, an alternative approach could involve selective adduct formation. wikipedia.org
This principle could be applied to purify crude caprolactam. By adding nitric acid under controlled conditions, caprolactam could be selectively precipitated as the nitric acid adduct, leaving impurities behind in the solution. Subsequently, the purified caprolactam can be recovered from the adduct. Conversely, caprolactam could be used as a reagent to selectively remove nitric acid from mixed acid streams.
Table 2: Illustrative Data for Selective Acid Separation via Adduct Formation
| Initial Mixture | Separating Agent | Process | Isolated Product | Purity of Isolate |
| Crude Caprolactam | Nitric Acid | Precipitation | Nitric acid--azepan-2-one (1/1) | >99% |
| Mixed Acid (HNO₃/HCl) | Azepan-2-one (B1668282) | Selective Precipitation | Nitric acid--azepan-2-one (1/1) | >98% |
Note: This data is illustrative, demonstrating the potential of the separation principle, and is not drawn from a specific cited study.
Application in Chromatographic or Extraction Methodologies
The selective interaction between nitric acid and caprolactam can be adapted for analytical and preparative separation techniques.
In liquid-liquid extraction, caprolactam is recovered from aqueous solutions using organic solvents like benzene or toluene. researchgate.net The adduct-forming capability could be exploited by using a water-immiscible organic solvent containing a reagent that selectively forms an adduct with caprolactam to enhance extraction efficiency. A patent describes a method for separating caprolactam and sulfuric acid from caprolactam sulfate using a mixed organic solvent and water as an extractant in a multi-stage process. google.com
For chromatographic separations, a stationary phase functionalized with caprolactam-like structures could be developed for the selective retention of nitrate ions or nitric acid from a sample, a technique known as affinity chromatography. Conversely, a stationary phase with acidic functionalities could be used to retain caprolactam. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of caprolactam, often using reverse-phase columns. sielc.com These methods can be scaled for preparative separations to isolate impurities. sielc.com
Advanced Analytical Methodologies for Detection and Quantification of Nitric Acid Azepan 2 One 1/1
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful tool for separating the components of a mixture, allowing for their individual quantification. For Nitric acid--azepan-2-one (1/1), a salt composed of an organic cation (protonated azepan-2-one) and an inorganic anion (nitrate), a combination of chromatographic techniques is often necessary for complete characterization.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, ELSD, RI)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like Nitric acid--azepan-2-one (1/1). The choice of detector is critical and depends on the chromophoric and physical properties of the analytes.
UV Detection: Both the azepan-2-one (B1668282) (caprolactam) moiety and the nitrate (B79036) anion exhibit absorbance in the ultraviolet (UV) region. Caprolactam can be detected at around 205 nm. oup.com A study on the determination of caprolactam and vinyl caprolactam monomers used UV detection at 205 nm for caprolactam. oup.com The nitrate ion also has a characteristic UV absorbance, typically monitored around 220 nm. who.int A new HPLC method for the estimation of nitrate in biological fluids was developed using detection at 220 nm. who.int When analyzing the salt, a wavelength in the range of 205-220 nm could be employed, though potential spectral overlap and the need for careful method development and validation are important considerations. A diode array detector (DAD) or photodiode array (PDA) detector would be advantageous to monitor multiple wavelengths simultaneously and to check for peak purity.
Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore, ELSD is a valuable alternative. This detector is based on the scattering of light by the dried analyte particles after the evaporation of the mobile phase. Since ELSD response is independent of the optical properties of the analyte, it can be used to quantify the azepan-2-one cation. However, the nitrate component, being volatile in its acidic form, may not be readily detected by ELSD.
Refractive Index (RI) Detection: The Refractive Index (RI) detector is a universal detector that measures the change in the refractive index of the eluent as the analyte passes through the flow cell. While less sensitive than UV or ELSD, it can detect any analyte that has a different refractive index from the mobile phase. oup.com This makes it a viable, though less common, option for the quantification of the entire salt or the azepan-2-one component.
A reversed-phase HPLC method would be a suitable starting point for the separation of the salt. The following table summarizes potential starting conditions for an HPLC method.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of polar to moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | A common mobile phase for reversed-phase chromatography, providing good peak shape for basic compounds like protonated azepan-2-one. |
| Gradient | 5% B to 95% B over 15 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | A compromise wavelength to detect both the caprolactam and nitrate components. |
Gas Chromatography (GC) for Analysis of Volatile Derivatives or Decomposition Products
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov Since Nitric acid--azepan-2-one (1/1) is a salt and therefore non-volatile, direct analysis by GC is not feasible. However, GC can be employed to analyze the azepan-2-one (caprolactam) component after its separation from the nitrate or by analyzing its thermal decomposition products.
An inter-laboratory study evaluated the performance of a GC-Flame Ionization Detection (FID) method for the quantification of caprolactam. nih.gov The study reported good trueness, repeatability, and reproducibility, demonstrating the suitability of GC for this purpose. nih.gov For enhanced specificity, GC coupled with Mass Spectrometry (GC-MS) can be used. nih.gov
To analyze the azepan-2-one component by GC, a sample preparation step would be required to either neutralize the salt and extract the caprolactam into an organic solvent or to derivatize it to a more volatile form.
Ion Chromatography for the Specific Quantification of the Nitrate Anion Component
Ion Chromatography (IC) is the method of choice for the specific and sensitive determination of inorganic anions like nitrate. epa.gov In this technique, an aqueous sample is injected into a system with an ion-exchange column that separates anions based on their affinity for the stationary phase. epa.gov A conductivity detector is typically used for quantification. chromatographytoday.com
The analysis of the nitrate component of Nitric acid--azepan-2-one (1/1) would involve dissolving the salt in deionized water and injecting an aliquot into the ion chromatograph. The concentration of nitrate can be accurately determined by comparing the peak area to that of a certified nitrate standard solution. vwr.comcpiinternational.com
The following table outlines typical parameters for the analysis of nitrate by Ion Chromatography.
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS22) |
| Eluent | Carbonate/Bicarbonate buffer |
| Detection | Suppressed Conductivity |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 25 µL |
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and often non-destructive ways to quantify compounds in solution.
UV-Vis Spectrophotometry for Concentration Determination in Solution
UV-Vis spectrophotometry can be a straightforward and rapid method for determining the concentration of Nitric acid--azepan-2-one (1/1) in solution, provided there are no interfering substances that absorb at the same wavelength. As mentioned, both azepan-2-one and nitrate have UV absorbance. researchgate.netnih.gov
A study on ε-caprolactam showed its UV-Vis spectrum in deionized water, with a maximum absorbance peak around 215 nm. researchgate.net Another study on the simultaneous determination of nitrate and nitrite (B80452) in seawater utilized the UV absorption spectrum of nitrate in the range of 200-300 nm. nih.gov
To quantify the salt, a calibration curve would be prepared by measuring the absorbance of a series of solutions of known concentrations at a fixed wavelength. The concentration of an unknown sample can then be determined from its absorbance using the Beer-Lambert law. It is important to note that the molar absorptivity of the salt will be the sum of the molar absorptivities of the protonated azepan-2-one and the nitrate anion at the chosen wavelength.
Quantitative IR/Raman Spectroscopy for Solid-State and Solution Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a powerful non-destructive approach for the analysis of Nitric acid--azepan-2-one (1/1). These techniques are highly valuable for solid-state characterization, such as polymorphism screening and bulk material identification, as well as for quantitative analysis in solution.
In the solid state, the formation of the salt results in distinct shifts in the vibrational frequencies of both the azepan-2-one and nitrate components compared to their free forms. For azepan-2-one, the carbonyl (C=O) stretching frequency is particularly sensitive to the protonation and hydrogen bonding environment. In the case of nitric acid, the spectral features of the nitrate anion (NO₃⁻) dominate. Raman spectroscopy is particularly effective for quantifying the nitrate ion in aqueous solutions, with the symmetric stretching peak around 1047 cm⁻¹ being prominent and sensitive to concentration changes. bohrium.com
For quantitative analysis, calibration models are built by correlating the intensity or area of characteristic peaks with the concentration of the analyte. Partial least squares (PLS) regression is a common chemometric technique used to build robust models, especially when spectral overlap occurs. bohrium.com Studies on nitric acid quantification have demonstrated that both Raman and mid-infrared (MIR) spectroscopy can achieve high accuracy, with Root Mean Square Error of Prediction (RMSEP) values as low as 0.099 M for MIR in aqueous solutions. bohrium.com The temperature can also influence the Raman spectra, affecting the dissociation constant of the acid and causing peak shifts, which must be considered for accurate quantification. nih.gov
| Component | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|---|
| Nitrate (NO₃⁻) | ν₁ Symmetric Stretch | ~1048 | Raman | nih.gov |
| Nitrate (NO₃⁻) | ν₃ Asymmetric Stretch | ~1305 | Raman, IR | nih.gov |
| Nitrate (NO₃⁻) | ν₄ In-plane Deformation | ~716 | Raman, IR | nih.gov |
| Nitronium (NO₂⁺) | Symmetric Stretch | ~2360 | IR | caltech.edu |
| Azepan-2-one | C=O Stretch (Amide I) | 1650-1680 | Raman, IR | |
| Azepan-2-one | N-H Bending (Amide II) | 1540-1570 | Raman, IR |
Coupled Analytical Techniques for Comprehensive Characterization
Coupled or hyphenated techniques, which link a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures. For Nitric acid--azepan-2-one (1/1), these methods provide the selectivity and sensitivity needed for trace analysis, structural confirmation, and impurity profiling.
LC-MS/MS for Trace Analysis, Structural Confirmation, and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of Nitric acid--azepan-2-one (1/1) in solution, particularly in complex biological matrices. The compound, being polar, is well-suited for analysis by hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with appropriate mobile phase modifiers. nih.gov
In the mass spectrometer source, the compound typically yields protonated azepan-2-one, [M+H]⁺, where M is azepan-2-one. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion (e.g., the molecular ion of azepan-2-one) is selected and fragmented to produce characteristic product ions. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and reduces matrix interference. spectroscopyonline.com This approach has been successfully used for the analysis of caprolactam in various food samples, achieving detection limits as low as 0.7 mg/kg. tandfonline.com
The method involves developing a robust extraction procedure, followed by chromatographic separation and MS/MS detection. Matrix-matched calibration is often necessary to compensate for ion suppression or enhancement effects from co-eluting matrix components. spectroscopyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Mode | Reversed-Phase (e.g., C18 column) or HILIC | nih.govtandfonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | lcms.cz |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | lcms.cz |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Precursor Ion (m/z) | 114.1 (for Azepan-2-one [M+H]⁺) | |
| Monitored Transitions (MRM) | Specific precursor → product ion transitions for quantification and confirmation | spectroscopyonline.com |
GC-MS for Volatile Component Analysis and Impurity Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. While the salt Nitric acid--azepan-2-one (1/1) is non-volatile and thus not directly amenable to GC analysis, the technique is critical for impurity profiling. It can effectively detect and quantify residual unreacted azepan-2-one, which is sufficiently volatile, as well as other volatile impurities from the synthesis process. sigmaaldrich.com
For analysis, the sample can be dissolved in a suitable solvent, and an aliquot is injected into the GC system. The high temperature of the injection port and column separates the volatile components, which are then identified and quantified by the mass spectrometer. The use of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase, provides excellent separation efficiency. phcogj.com Derivatization may also be employed to enhance the volatility and thermal stability of certain analytes. mdpi.comnih.gov Method validation demonstrates good linearity, with regression coefficients often exceeding 0.999 for target impurities. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | phcogj.com |
| Carrier Gas | Helium | nih.gov |
| Oven Program | Initial temp 70°C, ramp to 240°C | nih.gov |
| Injection Mode | Splitless or Split | mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Detection | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification | mdpi.com |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive, low-cost, and often portable alternative for the detection of the active components of Nitric acid--azepan-2-one (1/1), primarily by targeting the nitrate ion. These techniques are well-suited for in-situ and real-time monitoring. metrohm-dropsens.com
Potentiometric Sensors for Selective Detection of the Nitrate Ion
Potentiometry, specifically using ion-selective electrodes (ISEs), is a widely adopted method for the selective detection of the nitrate ion. Nitrate ISEs are electrochemical sensors whose potential is linearly dependent on the logarithm of the nitrate ion activity in the sample, as described by the Nernst equation. nsf.govresearchgate.net
These sensors typically consist of a polymeric membrane doped with a specific ionophore that selectively binds to nitrate ions. This selective interaction at the membrane-solution interface generates a potential that is measured against a stable reference electrode. Modern sensors are often fabricated as disposable screen-printed electrodes, which are ideal for micro-volume analysis and decentralized testing. metrohm-dropsens.com These devices demonstrate excellent performance, with a wide linear range and sensitivities approaching the theoretical Nernstian slope of approximately -59 mV/decade for a monovalent anion. nsf.govosti.gov
| Parameter | Typical Value | Reference |
|---|---|---|
| Working Electrode | Nitrate ionophore / Carbon | metrohm-dropsens.com |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | nsf.gov |
| Linear Range | 10⁻⁶ M to 10⁻² M | nsf.gov |
| Sensitivity | -48 to -55 mV/decade | nsf.govosti.gov |
| Limit of Detection (LOD) | ~8.8 µM | nsf.gov |
| Response Time | Seconds to minutes | researchgate.net |
Voltammetric Techniques for Studying Electrochemical Behavior and Quantification
Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. For Nitric acid--azepan-2-one (1/1), voltammetry is used to quantify the nitrate ion through its electrochemical reduction.
The direct reduction of nitrate often requires a high overpotential. Therefore, chemically modified electrodes are used to catalyze the reaction and improve sensitivity and selectivity. Metals such as copper and silver have shown high activity for nitrate reduction. researchgate.netrsc.org Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are employed to enhance sensitivity and lower detection limits by discriminating against background charging currents. researchgate.netnih.gov
Studies using in-situ electrochemically pretreated copper electrodes have demonstrated the ability to simultaneously determine nitrate and nitrite, with detection limits for nitrate reaching as low as 0.26 µmol/L. nih.gov The reduction peaks in cyclic voltammograms appear at distinct potentials, allowing for quantification even in the presence of other reducible species. rsc.orgresearchgate.net
| Technique | Electrode Material | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Pretreated Copper | - | 0.26 | nih.gov |
| Linear Sweep Voltammetry | Macroporous Copper | 10 - 200 | - | rsc.org |
| Square Wave Voltammetry (SWV) | Silver Nanocluster Modified | 1x10⁻⁸ - 1x10⁻¹ | 1.5x10⁻⁹ | researchgate.net |
Advanced Sample Preparation and Matrix Effects Consideration in Analysis
The accurate detection and quantification of the chemical compound Nitric acid--azepan-2-one (1/1) in various environmental and biological samples present significant analytical challenges. The inherent polarity of the compound and the complexity of sample matrices necessitate sophisticated sample preparation techniques to isolate the analyte, remove interfering substances, and mitigate matrix effects, which can significantly alter analytical signals. bataviabiosciences.comresearchgate.net
Advanced sample preparation is a critical step that precedes instrumental analysis, designed to make samples compatible with the analytical instrument, eliminate interfering components, and enrich the analyte to a concentration level suitable for detection. researchgate.net For Nitric acid--azepan-2-one (1/1), which is a salt of a strong acid and a polar organic base (azepan-2-one), methods must be chosen carefully to ensure the compound's integrity and achieve high recovery.
Advanced Sample Preparation Techniques
Several advanced sample preparation methodologies are applicable for the extraction and cleanup of polar analytes like Nitric acid--azepan-2-one (1/1) from complex matrices. The most prominent among these are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective technique used to extract, concentrate, and purify analytes from a liquid sample by passing it through a solid adsorbent. sigmaaldrich.com It offers numerous advantages over traditional LLE, including reduced solvent consumption, higher recovery rates, and the potential for automation. sigmaaldrich.com The choice of sorbent is paramount and depends on the physicochemical properties of the analyte and the matrix. For a polar compound like Nitric acid--azepan-2-one (1/1), several SPE phases could be considered.
Table 1: Potential SPE Sorbents for Nitric acid--azepan-2-one (1/1) Cleanup
| Sorbent Type | Retention Mechanism | Potential Application for Nitric acid--azepan-2-one (1/1) |
|---|---|---|
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Limited utility due to the high polarity of the analyte. May be useful for trapping non-polar interferences while allowing the analyte to pass through. |
| Normal-Phase (e.g., Silica (B1680970), Alumina) | Polar interactions (H-bonding, dipole-dipole) | Suitable for extraction from non-polar solvents. The sample would need to be reconstituted in a non-polar solvent, which may be a multi-step process. sigmaaldrich.com |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Highly promising. A strong or weak cation exchange (SCX) sorbent could retain the protonated azepan-2-one moiety, allowing for effective separation from anionic and neutral matrix components. Elution would be achieved with a high ionic strength or high pH buffer. |
| Mixed-Mode (e.g., Reversed-Phase/Ion-Exchange) | Multiple retention mechanisms | Offers enhanced selectivity by combining hydrophobic and ionic interactions, providing robust cleanup for complex matrices like biological fluids. |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Hydrophilic-Lipophilic Balance (HLB) | Can retain a wide range of compounds from polar to non-polar, offering good recovery for polar analytes that may have poor retention on traditional reversed-phase sorbents. |
A newer, miniaturized version of SPE, known as Microextraction in Packed Syringe (MEPS), utilizes a small amount of sorbent packed into a syringe. This automated technique is very rapid, with cleanup times of about one minute, and can handle numerous extractions with the same sorbent plug, making it suitable for high-throughput analysis.
Liquid-Liquid Extraction (LLE)
LLE partitions a solute between two immiscible liquid phases based on its relative solubility. libretexts.org For Nitric acid--azepan-2-one (1/1), the distribution between an aqueous phase and an immiscible organic solvent would be highly dependent on pH. libretexts.org To extract the azepan-2-one component into an organic solvent, the pH of the aqueous sample would need to be adjusted to a basic pH to deprotonate the molecule, thereby increasing its hydrophobicity. Conversely, maintaining an acidic pH would keep the compound in its ionic, water-soluble form. While fundamental, LLE can be laborious and may lead to incomplete phase separations. sigmaaldrich.com Research has explored various extractants, such as tri-n-octyl amine (TOA), for the extraction of nitric acid itself, which could be relevant in understanding the compound's behavior in such systems. researchgate.net
QuEChERS
The QuEChERS method has become a popular choice for sample preparation, especially in food and environmental analysis. mz-at.de It involves an initial extraction and partitioning step using acetonitrile and salts (e.g., magnesium sulfate (B86663), sodium acetate), followed by a cleanup step called dispersive SPE (d-SPE). libretexts.org The d-SPE step uses a small amount of sorbent, such as primary secondary amine (PSA), to remove matrix interferences. researchgate.net
Given the acidic nature of the target compound, a modified QuEChERS protocol, such as one employing formic acid in the extraction solvent, could be beneficial. eurl-pesticides.eu This acidification helps to ensure that acidic analytes partition effectively into the acetonitrile layer. eurl-pesticides.eu
Table 2: Hypothetical QuEChERS Protocol for Nitric acid--azepan-2-one (1/1) in an Aqueous Matrix
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Weigh 10 mL of the aqueous sample into a 50 mL centrifuge tube. | Prepare the sample for extraction. |
| 2. Extraction | Add 10 mL of 1% formic acid in acetonitrile. | Extract the analyte from the aqueous matrix. Formic acid stabilizes the acidic compound. eurl-pesticides.eu |
| 3. Salting Out | Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. | Induce phase separation between the aqueous and acetonitrile layers. MgSO₄ also removes excess water. eurl-pesticides.eu |
| 4. Centrifugation | Centrifuge at >3000 rpm for 5 minutes. | Separate the acetonitrile layer (top) containing the analyte from the aqueous layer and solid residues. libretexts.org |
| 5. Dispersive SPE (d-SPE) Cleanup | Transfer a 1 mL aliquot of the supernatant to a 2 mL tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a mixed-mode sorbent). Vortex for 1 minute. | Remove remaining matrix interferences like lipids or pigments. libretexts.org |
| 6. Final Centrifugation & Analysis | Centrifuge at high speed (e.g., 13,000 rpm) for 2 minutes. Transfer the final extract for instrumental analysis (e.g., LC-MS/MS). | Prepare the final, clean extract for injection. libretexts.org |
Matrix Effects Consideration
A matrix effect is the alteration of an analyte's response due to the presence of co-eluting, undetected components in the sample matrix. bataviabiosciences.com This phenomenon is a major concern in quantitative analysis, particularly with sensitive techniques like mass spectrometry, as it can lead to either signal suppression or enhancement, resulting in inaccurate quantification. bataviabiosciences.com The source of the effect is often the competition for ionization between the analyte and matrix components in the instrument's source. bataviabiosciences.com
Several strategies are employed to evaluate and mitigate matrix effects:
Effective Sample Cleanup : The most direct approach is to remove the interfering matrix components using the robust sample preparation techniques described above (SPE, QuEChERS). pandawainstitute.com
Matrix-Matched Calibration : This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to ensure that the standards and samples experience the same matrix effect, thus improving accuracy. researchgate.net
Internal Standard Method : An internal standard—a compound structurally similar to the analyte but with a different mass—is added at a known concentration to all samples, standards, and blanks. chromatographyonline.com Since the internal standard is affected by the matrix in a similar way to the analyte, calculating the ratio of the analyte response to the internal standard response can correct for signal variations. chromatographyonline.com
Standard Addition : The sample is divided into several aliquots, and known, varying amounts of the analyte are added to each. The resulting calibration curve, plotted from within the sample itself, can accurately determine the initial concentration, as the slope of the line accounts for the specific matrix effect of that sample. chromatographyonline.com
Sample Dilution : A simple method to reduce the concentration of interfering components is to dilute the sample extract. However, this may compromise the limits of detection if the analyte concentration is already low. bataviabiosciences.com
The impact of the matrix can be quantified by comparing the analyte's signal in a post-extraction spiked matrix sample to its signal in a pure solvent.
Table 3: Example of a Matrix Effect Assessment for the Quantification of Nitric acid--azepan-2-one (1/1) by LC-MS/MS
| Sample Matrix | Analyte Concentration (ng/mL) | Response in Solvent (A) | Response in Matrix (B) | Matrix Effect (%) [ (B/A) * 100 ] | Observation |
|---|---|---|---|---|---|
| Wastewater Effluent | 50 | 150,000 | 90,000 | 60% | Significant Signal Suppression |
| Surface Water | 50 | 150,000 | 138,000 | 92% | Minor Signal Suppression |
| Human Plasma | 50 | 150,000 | 75,000 | 50% | Strong Signal Suppression |
| Process Water | 50 | 150,000 | 180,000 | 120% | Signal Enhancement |
This table presents hypothetical data to illustrate the concept of matrix effects.
Environmental Fate and Transformations of Nitric Acid Azepan 2 One 1/1
Degradation Pathways in Environmental Compartments
Upon release into the environment, Nitric acid--azepan-2-one (1/1) is expected to dissociate into the nitrate (B79036) anion (NO₃⁻) and the protonated caprolactam cation. The subsequent degradation is specific to each of these ions and the environmental medium they inhabit.
In aqueous environments, the primary degradation pathway for the caprolactam moiety is hydrolysis. The amide bond in the seven-membered ring of caprolactam is susceptible to cleavage by water, a reaction that opens the ring to form 6-aminocaproic acid (6-ACA), also known as 6-aminohexanoic acid. wikipedia.orgrug.nl
The presence of nitric acid from the salt significantly influences this process. The hydrolysis of caprolactam is catalyzed by both acids and bases. nih.gov The dissociation of nitric acid lowers the pH of the aqueous medium, and these acidic conditions promote the hydrolysis of the amide bond. nih.govgoogle.com Industrial processes have utilized strong acids like sulfuric acid to drive this reaction, confirming the role of acid catalysis. google.com Quantum mechanical modeling has shown that while caprolactam hydrolysis is thermodynamically unfavorable at neutral pH, it becomes more favorable under very acidic or basic conditions. nih.gov The reaction can be described as follows:
C₆H₁₁NO (Caprolactam) + H₂O + H⁺ → NH₃⁺-(CH₂)₅-COOH (6-Aminocaproic acid)
The rate of this reaction is dependent on temperature and the concentration of the acid. google.com The resulting product, 6-aminocaproic acid, is a linear and more readily biodegradable compound compared to its cyclic precursor.
Direct photolytic degradation of Nitric acid--azepan-2-one (1/1) has not been extensively studied. However, the potential for photodegradation can be inferred from the known photochemical properties of its components. The nitrate ion (NO₃⁻) is known to undergo photolysis when exposed to ultraviolet radiation in sunlight. This process, often referred to as "renoxification," regenerates reactive nitrogen oxides (NOx) and nitrous acid (HONO).
The primary photolysis reaction for aqueous nitrate is: NO₃⁻ + hν → NO₂ + O⁻
Further reactions can lead to the formation of hydroxyl radicals (•OH), which are highly reactive atmospheric oxidants.
While caprolactam itself does not strongly absorb solar radiation, its degradation can be initiated by photochemically generated reactive species like the hydroxyl radical. Studies on the photo-oxidation of structurally similar cyclic amines (e.g., piperidine) show that OH-initiated H-abstraction is a key degradation mechanism. researchgate.net It is plausible that in an atmospheric aerosol containing Nitric acid--azepan-2-one (1/1), the photolysis of nitrate could generate hydroxyl radicals that subsequently attack the caprolactam ring, leading to ring-opening and the formation of various oxidized products.
The caprolactam component of the salt is known to be biodegradable by a variety of microorganisms. nih.govnih.gov Several bacterial strains, including species of Pseudomonas, Arthrobacter, Alcaligenes, and Brevibacterium, have been shown to utilize caprolactam as a sole source of carbon and nitrogen. nih.govnih.govresearchgate.net
The established microbial degradation pathway begins with the enzymatic hydrolysis of caprolactam to 6-aminocaproic acid (6-ACA). rug.nlnih.gov This initial step is carried out by a class of enzymes known as caprolactamases. nih.govnih.gov Following the ring-opening, the pathway proceeds as follows:
Deamination: An aminotransferase enzyme removes the amino group from 6-ACA to produce 6-oxohexanoate (B1234620). nih.gov
Oxidation: A dehydrogenase enzyme oxidizes 6-oxohexanoate to form adipic acid. nih.gov
Metabolism: Adipic acid subsequently enters the β-oxidation pathway, a central metabolic route for breaking down fatty acids, and is ultimately mineralized to carbon dioxide and water. nih.gov
The nitric acid component, present as nitrate, can have a complex effect on this process. Nitrate is a common nitrogen source for microorganisms. Its presence may reduce the incentive for microbes to degrade caprolactam for its nitrogen content, potentially slowing the degradation rate. copernicus.org Conversely, some studies have shown that pre-treatment of recalcitrant materials with nitric acid can introduce oxygenated functional groups, making them more susceptible to subsequent microbial attack. nih.gov In soil environments, the nitrate can also participate in the nitrogen cycle, being subject to nitrification and denitrification processes, depending on soil conditions. frontiersin.org
Table 2: Key Microbial Species in Azepan-2-one (B1668282) (Caprolactam) Biodegradation
| Microbial Genus | Key Enzyme/Pathway Noted | Reference |
| Pseudomonas | Capable of growth on caprolactam; contains genes for caprolactamase and aminotransferase. | rug.nlnih.gov |
| Arthrobacter | Efficiently degrades high concentrations of caprolactam. | researchgate.net |
| Brevibacterium | Degrades caprolactam and its linear oligomers; tolerant to high concentrations. | nih.gov |
| Alcaligenes | Identified as a caprolactam-degrading genus. | nih.gov |
Adsorption and Desorption Behavior in Various Environmental Matrices (e.g., soil, sediment, organic matter)
The mobility of Nitric acid--azepan-2-one (1/1) in the environment is governed by the adsorption and desorption characteristics of its dissociated ions.
Nitrate (NO₃⁻): The nitrate anion is highly water-soluble and exhibits very weak adsorption to soil particles, which are typically negatively charged. Consequently, nitrate is extremely mobile in soil and can be readily leached from the soil profile into groundwater.
Caprolactam (C₆H₁₁NO): As a polar organic molecule, caprolactam's adsorption is dependent on the properties of the environmental matrix. In acidic conditions created by the nitric acid, caprolactam will be protonated, forming a cation. This cation can adsorb to negatively charged sites on clay minerals and soil organic matter. Studies on the adsorption of caprolactam onto granular activated carbon indicate that the process fits a pseudo-second-order kinetic model. researchgate.net The amount of adsorption is influenced by factors such as pH, temperature, and the particle size of the adsorbent material. researchgate.net In general, the high water solubility of caprolactam suggests that a significant fraction will remain in the aqueous phase, making it relatively mobile in soils with low clay and organic matter content.
Volatilization and Atmospheric Transport Studies
Direct volatilization of the Nitric acid--azepan-2-one (1/1) salt is expected to be negligible due to its ionic nature and consequently low vapor pressure. The individual components have vastly different volatilities.
Nitric Acid: Nitric acid is a volatile compound that can exist in the atmosphere as a gas. chemcess.com
Caprolactam: Caprolactam is a solid with a very low vapor pressure at ambient temperatures, indicating it is not prone to significant volatilization from soil or water. wikipedia.orgnoaa.gov
Despite the low volatility of the salt and caprolactam, atmospheric transport can occur through aerosol formation. In the atmosphere, gaseous nitric acid can react with basic compounds to form particulate matter. Caprolactam, containing a basic nitrogen atom, can react with atmospheric nitric acid in an acid-base reaction to form new aerosol particles. Research on other atmospheric amines has confirmed that such reactions are a significant pathway for new particle formation. researchgate.net These newly formed particles, containing caprolactam nitrate, can then be transported over long distances before being removed from the atmosphere via wet or dry deposition.
Interactions with Environmental Contaminants and Other Chemical Species
The dissociated components of Nitric acid--azepan-2-one (1/1) can interact with a variety of other environmental substances.
Nitric Acid/Nitrate: As a strong acid and oxidizing agent, nitric acid is highly reactive. In atmospheric aerosols, it is known to react with sea salt (NaCl) and mineral dust (e.g., CaCO₃), displacing weaker acids and altering the chemical composition of the particles. xmu.edu.cnresearchgate.net These reactions can lead to the recycling of gaseous HNO₃ back into the atmosphere. xmu.edu.cn Furthermore, the production of both nitric acid and caprolactam are recognized industrial sources of nitrous oxide (N₂O), a potent greenhouse gas. nitricacidaction.orgnitricacidaction.org
Caprolactam: The caprolactam molecule can engage in chemical interactions. As an amide, it has an affinity for other amide-containing compounds. google.com In the environment, it could potentially form complexes with metal ions or interact with natural organic matter through hydrogen bonding. The degradation products of caprolactam, such as 6-aminocaproic acid and adipic acid, are dicarboxylic acids that can themselves interact with minerals and metals in the soil and water.
Table 3: Summary of Environmental Degradation Pathways for Nitric acid--azepan-2-one (1/1)
| Pathway | Environmental Compartment | Primary Mechanism | Key Products | Influencing Factors |
| Hydrolysis | Aqueous | Acid-catalyzed ring-opening of the caprolactam amide bond. | 6-Aminocaproic acid | pH (rate increases in acidic conditions), Temperature |
| Photolysis | Atmosphere, Surface Waters | Indirectly via photolysis of nitrate to form reactive radicals (e.g., •OH), which then oxidize caprolactam. | NOx, HONO, Oxidized organic fragments | Sunlight intensity, Presence of photosensitizers |
| Biodegradation | Soil, Water | Enzymatic hydrolysis of caprolactam followed by deamination, oxidation, and entry into the β-oxidation pathway. | 6-Aminocaproic acid, Adipic acid, CO₂, H₂O | Microbial population, Nutrient availability (especially nitrogen), pH, Temperature |
Table of Compound Names
| Name Used in Article | Systematic Name/Synonym |
| 6-Aminocaproic acid | 6-Aminohexanoic acid |
| Adipic acid | Hexanedioic acid |
| Azepan-2-one | ε-Caprolactam, Caprolactam |
| Nitric acid | Aqua fortis, Spirit of niter |
| Nitrous acid | HONO |
| Nitrous oxide | Dinitrogen monoxide |
| Piperidine | Azinane |
Development of Environmental Monitoring Strategies for the Adduct and its Degradation Products
The effective environmental monitoring of "Nitric acid--azepan-2-one (1/1)" and its degradation products is crucial for understanding its fate, persistence, and potential impact on ecosystems. The development of a comprehensive monitoring strategy requires a multi-faceted approach, encompassing the selection of appropriate analytical methods, sampling techniques, and monitoring frequencies. This section outlines the key considerations and methodologies for establishing such a program.
A robust monitoring strategy for "Nitric acid--azepan-2-one (1/1)" would likely focus on the analysis of the adduct itself, as well as its primary degradation products, which are anticipated to be its precursors: nitric acid (measured as nitrate) and azepan-2-one (commonly known as caprolactam). The monitoring would target environmental compartments susceptible to contamination, such as industrial wastewater, surface water, and groundwater.
The selection of analytical techniques is paramount and is dictated by the physicochemical properties of the target analytes. Given the polar nature of the adduct and its degradation products, liquid chromatography-mass spectrometry (LC-MS) stands out as a particularly suitable method. tandfonline.com This technique offers the high sensitivity and selectivity required for detecting these compounds at environmentally relevant concentrations. For instance, LC-MS has been successfully employed for the determination of caprolactam in various food samples, demonstrating its applicability to complex matrices. tandfonline.com
In industrial settings, where higher concentrations might be expected, other methods could also be considered. For caprolactam, gas chromatography (GC) has been utilized, and for nitrate, various colorimetric and ion chromatography methods are well-established for wastewater analysis. nih.govenvironmentalexpress.comnetsolwater.comhach.com
A comprehensive monitoring program should also consider the potential for the formation of other transformation products. Non-targeted screening approaches, using high-resolution mass spectrometry (HRMS), could be invaluable in identifying previously unknown degradation products in environmental samples. nih.gov This would provide a more complete picture of the environmental fate of the parent adduct.
The development of a monitoring strategy should be an iterative process, with initial assessments guiding the refinement of sampling locations, frequencies, and analytical methodologies. This ensures that the program remains relevant and effective in protecting environmental quality.
Interactive Data Tables
The following tables provide an overview of potential analytical methods for monitoring "Nitric acid--azepan-2-one (1/1)" and its degradation products.
Table 1: Proposed Analytical Methods for Nitric acid--azepan-2-one (1/1)
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Low µg/L | Mid µg/L | High selectivity and sensitivity; suitable for complex matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Water | Sub-µg/L | Low µg/L | Enables non-targeted screening for unknown transformation products. |
Table 2: Established Analytical Methods for Azepan-2-one (Caprolactam)
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Food | 0.7 mg/kg | - | tandfonline.com |
| Gas Chromatography (GC) | Air | - | - | nih.gov |
| Liquid Chromatography with UV detection | - | - | 5000 µg/L | nj.gov |
Table 3: Established Analytical Methods for Nitrate
| Analytical Method | Matrix | Applicable Range | Key Considerations | Reference |
| Enzymatic Reduction | Water, Wastewater | 0.01 – 1.0 mg/L as N | High sample throughput. | environmentalexpress.com |
| Cadmium Reduction | Water, Wastewater | < 0.1 mg/L NO3-N | Potential interference from metals. | netsolwater.com |
| Chromotropic Acid | Water, Wastewater | 0.1 - 5.0 mg/L | Interference from chlorine and nitrites. | netsolwater.comhach.com |
| Dimethylphenol Method | Water, Wastewater | - | Used for various water types. | hach.com |
| Reflectometric Method | Water | 5 – 225 mg/l NO3- | Rapid, on-site analysis with test strips. | sigmaaldrich.com |
Conclusion and Future Perspectives in Research on Nitric Acid Azepan 2 One 1/1
Summary of Key Research Findings and Contributions to Chemical Knowledge
Research into Nitric acid--azepan-2-one (1/1) has primarily centered on its fundamental synthesis and characterization. The key finding is the formation of a stable 1:1 adduct through the direct reaction of azepan-2-one (B1668282) (commonly known as caprolactam) with nitric acid. evitachem.com This reaction creates a salt or co-crystal, effectively a new chemical entity with distinct properties from its parent compounds.
The primary contribution to chemical knowledge is the demonstration of a straightforward method to create a functionalized lactam salt. This provides a platform for potentially modifying the reactivity, solubility, or other physical characteristics of caprolactam, a crucial monomer for Nylon 6 production. wikipedia.org The existence of this adduct expands the family of energetic or reactive compounds derived from simple organic precursors and a strong mineral acid. wikipedia.org
Properties of Constituent and Adduct Compounds
| Property | Nitric Acid | Azepan-2-one (Caprolactam) | Nitric acid--azepan-2-one (1/1) |
| IUPAC Name | Nitric acid | Azepan-2-one | Nitric acid--azepan-2-one (1/1) |
| CAS Number | 7697-37-2 wikipedia.org | 105-60-2 wikipedia.org | 79359-12-9 evitachem.com |
| Molecular Formula | HNO₃ wikipedia.org | C₆H₁₁NO wikipedia.org | C₆H₁₂N₂O₄ evitachem.com |
| Molar Mass | 63.012 g·mol⁻¹ wikipedia.org | 113.160 g·mol⁻¹ wikipedia.org | 176.17 g/mol evitachem.com |
| Primary Role | Oxidizing/Nitrating Agent wikipedia.org | Monomer for Nylon 6 wikipedia.org | Reactive Intermediate/Specialty Chemical |
Identification of Unaddressed Research Questions and Methodological Challenges
Despite its existence being documented, Nitric acid--azepan-2-one (1/1) remains an under-researched compound, leaving numerous questions unanswered.
Key Unaddressed Questions:
Detailed Structural Analysis: What is the precise crystal structure of the adduct? Is it a true salt (proton transfer from nitric acid to the lactam) or a co-crystal held by hydrogen bonds?
Thermal and Chemical Stability: What is its decomposition temperature and what are the decomposition products? How does its stability in different solvents compare to its parent compounds?
Reactivity Profile: How does the adduct behave as a nitrating agent or as a monomer in polymerization reactions? Does the complexation alter the typical reaction pathways of nitric acid or caprolactam? wikipedia.orgwikipedia.org
Spectroscopic Signature: A comprehensive spectroscopic database (NMR, IR, Raman, Mass Spec) is needed for unambiguous identification and for monitoring its formation and consumption in reactions.
Methodological Challenges:
Handling and Characterization: The compound is expected to be highly reactive and potentially thermally sensitive, complicating its isolation, purification, and storage. Its corrosive nature, inherited from nitric acid, requires specialized handling protocols. wikipedia.org
Controlling Selectivity: The reaction between nitric acid and caprolactam could potentially lead to ring-opening or nitration of the caprolactam ring itself, especially under harsh conditions. rsc.org Developing synthetic methods that selectively and consistently produce the 1:1 adduct is a significant challenge.
Scale-Up: Translating the laboratory-scale synthesis to a larger, controlled industrial process presents challenges in heat management and reaction control to prevent runaway reactions. researchgate.net
Emerging Research Avenues and Interdisciplinary Connections
Future research on Nitric acid--azepan-2-one (1/1) is poised to branch into several innovative and interdisciplinary directions, leveraging modern chemical technologies and methodologies.
The future of chemical production is intrinsically linked to sustainability. Research can focus on greener synthetic pathways for the adduct and its precursors.
Sustainable Precursor Synthesis: The environmental footprint of the adduct is tied to its starting materials. Innovations in nitric acid production, such as electrochemical oxidation of N₂ to bypass the carbon-intensive Haber-Bosch process, could provide a green source of this key reagent. nih.gov Similarly, developing bio-based routes to caprolactam can reduce reliance on fossil fuels.
Greener Reaction Conditions: Future work could explore the use of microreactors or continuous-flow systems for the synthesis of the adduct. elchemy.com These technologies offer superior control over reaction parameters like temperature and mixing, potentially increasing selectivity and safety while minimizing waste.
Catalyst Development: While the direct reaction is feasible, research into catalysts could enhance the reaction rate and selectivity under milder conditions, reducing energy consumption and the formation of undesirable byproducts. evitachem.com
The unique structure of Nitric acid--azepan-2-one (1/1) suggests its potential use in several specialized areas.
Energetic Materials: As a compound containing both fuel (the organic lactam part) and oxidizer (the nitrate (B79036) part) moieties, it could be investigated as a precursor for novel energetic materials or as a component in propellant formulations. Nitric acid is a fundamental precursor for explosives like TNT and nitroglycerin. wikipedia.orgrsc.org
Polymer Chemistry: The adduct could serve as an "activated" form of caprolactam for ring-opening polymerization to produce Nylon 6. The presence of the acid might catalyze the polymerization or enable the incorporation of nitro groups into the polymer backbone, creating modified nylons with unique properties.
Controlled Nitration Reactions: The adduct could function as a specialized nitrating agent in organic synthesis. Its solid form and potentially moderated reactivity compared to fuming nitric acid could offer advantages in selectivity and handling for certain substrates. rsc.org
Computational chemistry provides powerful tools to investigate complex chemical systems and guide experimental work, saving time and resources.
Predictive Modeling: Multi-scale modeling can be employed to predict the fundamental properties of the Nitric acid--azepan-2-one (1/1) adduct. manchester.ac.uk Quantum mechanical methods can elucidate its electronic structure and bonding, while molecular dynamics can simulate its behavior in different environments. This approach has been successfully used to understand the complex radiation chemistry of ions in nitric acid solutions. researchgate.netosti.gov
Reaction Pathway Analysis: Computational models can map out the potential energy surfaces for the formation, decomposition, and subsequent reactions of the adduct. This can help identify the most favorable reaction conditions and predict potential byproducts, guiding the design of safer and more efficient synthetic protocols. uiowa.edu
Data-Driven Discovery: By combining computational data with experimental results, machine learning algorithms could be developed to predict the properties and reactivity of similar acid-lactam adducts, accelerating the discovery of new functional materials.
Broader Impact of Research on Nitric acid--azepan-2-one (1/1) within Chemical Science and Engineering Disciplines
Focused research on Nitric acid--azepan-2-one (1/1) can have a cascading impact across various chemical disciplines.
Chemical Engineering: The development of safe and efficient production processes for this reactive compound can drive innovations in reactor design, process control, and safety engineering. researchgate.net Understanding its synthesis is relevant to industries that handle nitric acid for nitration or oxidation. epa.gov
Materials Science: The adduct serves as a building block for potentially new polymers and energetic materials. Its study contributes to the fundamental understanding of how molecular-level modifications (like salt formation) can translate into macro-scale material properties.
Fundamental Chemistry: Research into its structure, bonding, and reactivity provides valuable data for understanding acid-base interactions, the chemistry of lactams, and the behavior of nitrate salts. It serves as a model system for exploring the interplay between organic and inorganic components within a single compound.
By systematically addressing the existing knowledge gaps and pursuing these emerging research avenues, the scientific community can unlock the full potential of Nitric acid--azepan-2-one (1/1), transforming it from a chemical curiosity into a valuable tool for science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
